molecular formula C12H15ClO2 B14024796 4-Chloro-3-methylphenyl pivalate

4-Chloro-3-methylphenyl pivalate

Número de catálogo: B14024796
Peso molecular: 226.70 g/mol
Clave InChI: IEHGVSFRHBRDNN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4-Chloro-3-methylphenyl pivalate is a synthetic chemical ester of 4-chloro-3-methylphenol and pivalic acid. This compound serves as a valuable reagent and protected intermediate in organic and medicinal chemistry research. The pivaloyl (trimethylacetyl) group acts as a robust protecting group for the phenolic hydroxyl moiety, enhancing the molecule's stability and altering its solubility profile for specific synthetic steps. This protection is crucial in multi-step synthesis, for instance, in developing active pharmaceutical ingredients (APIs) or other complex organic molecules where the phenol functionality must be temporarily masked to prevent unwanted side reactions. Researchers may utilize this pivalate ester in the synthesis of more complex structures, such as in the development of kinase inhibitor prototypes, where similar ester functionalities have been employed as prodrug strategies to improve oral bioavailability . The parent phenol, 4-chloro-3-methylphenol (PCMC), is a well-known antimicrobial agent, and its esters are of interest for studying structure-activity relationships and developing new compounds with modified properties. This product is intended for research applications by qualified laboratory personnel only. It is strictly for research use and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and use all appropriate personal protective equipment (PPE).

Propiedades

Fórmula molecular

C12H15ClO2

Peso molecular

226.70 g/mol

Nombre IUPAC

(4-chloro-3-methylphenyl) 2,2-dimethylpropanoate

InChI

InChI=1S/C12H15ClO2/c1-8-7-9(5-6-10(8)13)15-11(14)12(2,3)4/h5-7H,1-4H3

Clave InChI

IEHGVSFRHBRDNN-UHFFFAOYSA-N

SMILES canónico

CC1=C(C=CC(=C1)OC(=O)C(C)(C)C)Cl

Origen del producto

United States
Foundational & Exploratory

4-chloro-3-methylphenyl pivalate chemical structure and properties

Author: BenchChem Technical Support Team. Date: April 2026

A Note on Availability and Scientific Integrity: 4-chloro-3-methylphenyl pivalate is not a widely documented or commercially available chemical compound. As such, this guide is constructed based on established principles of organic chemistry, drawing analogies from its constituent precursors, 4-chloro-3-methylphenol and pivalic acid, and related pivalate esters. The experimental protocols and spectral data presented herein are predictive and intended to serve as a foundational resource for researchers. All information should be critically evaluated and validated through laboratory experimentation.

Introduction: Unveiling a Niche Molecule

4-chloro-3-methylphenyl pivalate is an ester of 4-chloro-3-methylphenol and pivalic acid. While not extensively studied, its structure suggests potential applications in various fields of chemical synthesis. The pivaloyl (pivalate) group, with its bulky tert-butyl moiety, is often employed as a sterically hindered protecting group for alcohols and phenols, conferring enhanced stability towards hydrolysis.[1][2] The chlorinated and methylated phenyl ring provides a scaffold that can be further functionalized, making this molecule a potentially interesting intermediate in the synthesis of more complex chemical entities.

This guide provides a comprehensive overview of the inferred chemical structure, predicted properties, a proposed synthetic route, and anticipated analytical data for 4-chloro-3-methylphenyl pivalate. It is designed for an audience of researchers, scientists, and professionals in drug development who may be interested in the synthesis and potential applications of this and similar molecules.

Chemical Structure and Predicted Properties

The chemical structure of 4-chloro-3-methylphenyl pivalate is characterized by a 4-chloro-3-methylphenyl group attached to a pivalate ester.

Inferred Chemical Structure

Caption: Inferred chemical structure of 4-chloro-3-methylphenyl pivalate.

Predicted Physicochemical Properties

The properties of 4-chloro-3-methylphenyl pivalate can be predicted based on its structure and by analogy to similar compounds.

PropertyPredicted ValueRationale
Molecular Formula C12H15ClO2Based on the constituent atoms.
Molecular Weight 226.70 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow solid or liquidMany phenyl esters are solids or high-boiling liquids.
Boiling Point > 250 °CExpected to be significantly higher than 4-chloro-3-methylphenol (235-239 °C) due to increased molecular weight.[3]
Melting Point Not readily predictableWill depend on the crystalline packing of the solid.
Solubility Insoluble in water; soluble in organic solvents (e.g., dichloromethane, ethyl acetate, acetone)The ester functionality and aromatic ring suggest solubility in common organic solvents.[4]

Proposed Synthesis: Esterification of 4-chloro-3-methylphenol

A plausible and efficient method for the synthesis of 4-chloro-3-methylphenyl pivalate is the esterification of 4-chloro-3-methylphenol with pivaloyl chloride. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.[1]

Reaction Scheme

phenol 4-Chloro-3-methylphenol product 4-Chloro-3-methylphenyl pivalate phenol->product + pivaloyl_chloride Pivaloyl Chloride pivaloyl_chloride->product + byproduct HCl product->byproduct + base Base (e.g., Pyridine) base->product Catalyst

Caption: Proposed synthesis of 4-chloro-3-methylphenyl pivalate.

Detailed Experimental Protocol

Materials:

  • 4-chloro-3-methylphenol (1.0 eq)

  • Pivaloyl chloride (1.2 eq)

  • Pyridine (or triethylamine) (1.5 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq, catalyst)[1]

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-3-methylphenol (1.0 eq) in anhydrous dichloromethane.

  • Addition of Base and Catalyst: To the stirred solution, add pyridine or triethylamine (1.5 eq) followed by a catalytic amount of DMAP (0.1 eq). Stir until all solids have dissolved.

  • Addition of Pivaloyl Chloride: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add pivaloyl chloride (1.2 eq) dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 4-chloro-3-methylphenyl pivalate.[4]

Predicted Analytical and Spectroscopic Data

The following spectroscopic data are predicted based on the inferred structure of 4-chloro-3-methylphenyl pivalate.

¹H NMR Spectroscopy
  • Aromatic Protons (3H): Expect three signals in the aromatic region (δ 7.0-7.5 ppm). The substitution pattern will lead to a specific splitting pattern (likely a doublet, a singlet, and another doublet).

  • Methyl Protons (3H): A singlet around δ 2.3 ppm corresponding to the methyl group on the phenyl ring.

  • tert-Butyl Protons (9H): A sharp singlet around δ 1.3 ppm corresponding to the nine equivalent protons of the tert-butyl group.

¹³C NMR Spectroscopy
  • Carbonyl Carbon: A signal in the downfield region (δ 170-180 ppm).

  • Aromatic Carbons: Six signals in the aromatic region (δ 120-155 ppm), with the carbon attached to the oxygen appearing most downfield.

  • tert-Butyl Carbons: Two signals, one for the quaternary carbon (around δ 39 ppm) and one for the three methyl carbons (around δ 27 ppm).

  • Methyl Carbon: A signal around δ 20 ppm for the methyl group on the phenyl ring.

Infrared (IR) Spectroscopy
  • C=O Stretch (Ester): A strong absorption band around 1750-1735 cm⁻¹.

  • C-O Stretch (Ester): A strong absorption band in the region of 1250-1150 cm⁻¹.

  • Aromatic C=C Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region.

  • C-Cl Stretch: A medium to strong absorption in the 1100-1000 cm⁻¹ region.

  • C-H Stretches (Aliphatic and Aromatic): Absorptions above and below 3000 cm⁻¹.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): Expect a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in a characteristic M+2 peak.

  • Fragmentation: Common fragmentation patterns would include the loss of the tert-butyl group, the pivaloyl group, and cleavage of the ester bond.

Potential Applications and Safety Considerations

Potential Applications
  • Protecting Group: The pivalate ester can serve as a robust protecting group for the phenolic hydroxyl group in multi-step organic syntheses due to its steric hindrance and stability.[2]

  • Synthetic Intermediate: The presence of the chloro and methyl substituents on the aromatic ring allows for further functionalization through various cross-coupling reactions, making it a potential intermediate in the synthesis of pharmaceuticals and agrochemicals.

  • Material Science: Phenyl esters are sometimes used in the development of liquid crystals and other advanced materials.[5]

Safety and Handling

While no specific safety data exists for 4-chloro-3-methylphenyl pivalate, a cautious approach based on the known hazards of its precursors is warranted.

  • 4-chloro-3-methylphenol: This precursor is known to be harmful if swallowed, corrosive, and can cause skin irritation and serious eye damage.[3]

  • Pivaloyl Chloride: This reagent is highly reactive, corrosive, and a lachrymator. It reacts violently with water.[1]

Recommended Safety Precautions:

  • Handle the compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust, fumes, or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

4-chloro-3-methylphenyl pivalate, while not a well-documented compound, represents a potentially valuable molecule for synthetic chemists. Its structure combines the stability of a pivalate protecting group with a functionalizable chlorinated aromatic ring. This guide has provided a theoretical framework for its synthesis, predicted properties, and potential applications, all grounded in established chemical principles. It is imperative that any laboratory work involving this compound be preceded by a thorough risk assessment and that the predicted data be validated through rigorous experimentation.

References

  • NextSDS. 4-(CHLOROMETHYL)PHENYL PIVALATE — Chemical Substance Information. Retrieved from [Link]

  • The Good Scents Company. phenethyl pivalate. Retrieved from [Link]

  • PubChem. 4-Chloro-3-methylphenol. Retrieved from [Link]

  • Organic Syntheses. The flask is resealed with the septum and is flushed with nitrogen. The suspension is stirred for 5 min and then cooled to 0 °C in an ice-water bath for 20 min. Retrieved from [Link]

  • Organic Chemistry Portal. Pivalic Acid Esters, Pivalates. Retrieved from [Link]

  • Arkivoc. Pivalic anhydride mediated esterification of phenols with carboxylic acids through sodium thiosulfate catalysis. Retrieved from [Link]

  • Scirp.org. (Z)-N-(3-(2-Chloro-4-nitrophenyl)-4-methylthiazol-2(3H)-ylidene) Pivalamide: Synthesis and Crystal Structure. Retrieved from [Link]

  • PubChem. Pivaloate ester. Retrieved from [Link]

  • Chemsrc. Chloromethyl pivalate. Retrieved from [Link]

  • Pharmaffiliates. 4-Chloro-3-methylphenol. Retrieved from [Link]

  • The Royal Society of Chemistry. Supporting Information. Retrieved from [Link]

  • SpectraBase. 4'-Methylphenyl 3-chloro-3-methylbutanoate. Retrieved from [Link]

  • NIST WebBook. Phenol, 4-chloro-3-methyl-. Retrieved from [Link]

  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. Retrieved from [Link]

  • MDPI. Removal of 4-Chloro-3-Methylphenol (p-Chlorocresol) from Tannery Effluent, from Lab to Pilot Scale. Retrieved from [Link]

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solubility profile of 4-chloro-3-methylphenyl pivalate in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Determining the Solubility Profile of 4-chloro-3-methylphenyl pivalate in Organic Solvents

Abstract

The determination of a compound's solubility profile is a cornerstone of chemical and pharmaceutical development, influencing everything from process chemistry and formulation to bioavailability and environmental fate. This guide provides a comprehensive framework for establishing the solubility profile of 4-chloro-3-methylphenyl pivalate, a novel aromatic ester. While specific experimental data for this compound is not publicly available, this document outlines the theoretical principles, experimental design, and analytical methodologies required to generate a robust and reliable solubility profile. We will delve into the rationale behind solvent selection, provide a detailed protocol for thermodynamic solubility determination via the equilibrium shake-flask method, and describe quantification using High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel chemical entities with scientific rigor and adherence to best practices.

Introduction and Theoretical Framework

4-chloro-3-methylphenyl pivalate is an ester derived from 4-chloro-3-methylphenol and pivalic acid. Its structure, featuring a substituted aromatic ring and a bulky, non-polar tert-butyl group, suggests it is a relatively hydrophobic and non-polar molecule. Understanding its interaction with various organic solvents is critical for its application in synthesis, purification, and potential formulation.

The principle of "like dissolves like" provides a foundational understanding of solubility.[1] This means that solutes tend to dissolve in solvents with similar polarity and intermolecular forces. For a molecule like 4-chloro-3-methylphenyl pivalate, we can anticipate higher solubility in non-polar or moderately polar organic solvents where van der Waals forces and dipole-dipole interactions can be established, and lower solubility in highly polar, protic solvents like water.[1]

To move beyond this qualitative prediction, more sophisticated models like Hansen Solubility Parameters (HSP) offer a quantitative approach.[2][3] HSP theory deconstructs the total cohesive energy of a substance into three components:

  • δD: Energy from dispersion forces.

  • δP: Energy from dipolar intermolecular forces.

  • δH: Energy from hydrogen bonds.[2]

A solvent is predicted to be effective for a given solute if their respective Hansen parameters are close.[4][5] By mapping these parameters in a 3D "Hansen space," one can define a "solubility sphere" for the solute. Solvents whose parameters fall within this sphere are considered good solvents.[5][6] While determining the precise HSP for a new compound requires experimentation, the principle guides the selection of a diverse set of test solvents to probe these different interaction potentials.

Table 1: Deduced Physicochemical Properties of 4-chloro-3-methylphenyl pivalate
PropertyValue / DescriptionRationale / Source
Molecular Formula C12H15ClO2Deduced from the combination of 4-chloro-3-methylphenol (C7H7ClO) and pivalic acid (C5H10O2), with the loss of H2O.
Molecular Weight 226.70 g/mol Calculated from the molecular formula.
Physical Form Likely a solid or oil at room temperature.Based on the properties of its precursor, 4-chloro-3-methylphenol, which is a solid with a melting point of 63-65 °C.[7][8]
Polarity Low to moderate.The molecule is predominantly non-polar due to the aromatic ring and the large alkyl pivaloyl group, with some polarity from the ester and chloro- substituents.[1][9]
Aqueous Solubility Expected to be very low.Aromatic esters are generally poorly soluble in water.[10] The precursor, 4-chloro-3-methylphenol, has a low water solubility of ~3.9-4 g/L.[8][11]

Experimental Design for Solubility Profile Determination

A robust solubility profile requires a carefully designed experiment. This involves selecting an appropriate range of solvents, a reliable method for achieving equilibrium, and a precise analytical technique for quantification.

Rationale for Solvent Selection

To build a comprehensive profile, a diverse set of organic solvents should be selected, spanning a range of polarities, hydrogen bonding capabilities, and chemical classes. This approach ensures the characterization of various solute-solvent interactions.

Table 2: Proposed Organic Solvents for Solubility Profiling
SolventChemical ClassPolarity TypeRationale
Heptane Aliphatic HydrocarbonNon-polarProbes van der Waals / dispersive interactions.
Toluene Aromatic HydrocarbonNon-polarInvestigates π-stacking and aromatic interactions.[12]
Ethyl Acetate EsterModerately Polar, AproticA common process solvent with moderate polarity.
Acetone KetonePolar, AproticA polar aprotic solvent capable of strong dipole-dipole interactions.
Acetonitrile NitrilePolar, AproticA highly polar aprotic solvent.[13]
Isopropanol AlcoholPolar, ProticA common polar protic solvent.
Methanol AlcoholPolar, ProticA highly polar, protic solvent that can engage in hydrogen bonding.
Experimental Workflow: Thermodynamic Solubility

The "gold standard" for determining the true equilibrium solubility is the saturation shake-flask method.[14] This method involves agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium. This contrasts with kinetic solubility methods, which are faster but may not represent true thermodynamic equilibrium.[15][16]

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Analysis prep_solid Weigh Excess Solid (4-chloro-3-methylphenyl pivalate) prep_solvent Add Known Volume of Solvent prep_solid->prep_solvent to vial agitate Agitate at Constant Temp. (e.g., 24-48h at 25°C) prep_solvent->agitate separate Centrifuge or Filter (e.g., 0.22 µm PTFE filter) agitate->separate aliquot Take Aliquot of Supernatant separate->aliquot dilute Dilute with Mobile Phase aliquot->dilute hplc Quantify via HPLC-UV dilute->hplc

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, incorporating controls and checks to ensure data integrity. Adherence to Good Laboratory Practices (GLP) is essential for regulatory purposes and scientific reproducibility.[17][18]

Materials and Equipment
  • 4-chloro-3-methylphenyl pivalate (purity >98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • 2-4 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (0.22 µm, PTFE for organic solvents)

  • Calibrated pipettes

  • HPLC system with UV detector

  • Volumetric flasks and appropriate glassware

Step-by-Step Procedure: Shake-Flask Method
  • Preparation: Add an excess amount of solid 4-chloro-3-methylphenyl pivalate to a pre-weighed glass vial (e.g., 10-20 mg). The key is to ensure undissolved solid remains at the end of the experiment.[14]

  • Solvent Addition: Add a precise volume of the chosen solvent (e.g., 1 mL) to the vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[14] A preliminary time-to-equilibrium study can be run to confirm the necessary duration.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Separate the saturated solution from the undissolved solid. This is a critical step and can be achieved by:

    • Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

    • Filtration: Withdraw the supernatant using a syringe and pass it through a chemically-resistant 0.22 µm syringe filter.[19] The first few drops should be discarded to prevent errors from filter adsorption.

  • Sample Preparation for Analysis: Immediately take a known aliquot of the clear supernatant and dilute it gravimetrically or volumetrically with the HPLC mobile phase to a concentration within the pre-established calibration range.

  • Analysis: Analyze the diluted sample by HPLC-UV to determine the concentration.

Analytical Method: HPLC-UV Quantification

High-Performance Liquid Chromatography with UV detection is a robust and widely used technique for solubility measurements due to its specificity and sensitivity.[19][20][21]

  • Method Development: Develop a reverse-phase HPLC method capable of separating the analyte from any potential impurities. A C18 column with a mobile phase of acetonitrile and water is a common starting point. The detection wavelength should be set at the absorbance maximum (λmax) of 4-chloro-3-methylphenyl pivalate.

  • Calibration: Prepare a series of calibration standards of known concentrations of the compound in the mobile phase.

  • Quantification: Inject the diluted sample from the solubility experiment. The concentration is determined by comparing its peak area to the calibration curve. The final solubility is then calculated by applying the dilution factor.

G cluster_solute Solute Properties cluster_solvent Solvent Properties Polarity_S Polarity Solubility Solubility Polarity_S->Solubility interact via Intermolecular Forces H_Bonding_S H-Bonding (Acceptor) H_Bonding_S->Solubility interact via Intermolecular Forces Size_Shape Size/Shape Size_Shape->Solubility interact via Intermolecular Forces Polarity_V Polarity Polarity_V->Solubility H_Bonding_V H-Bonding (Donor/Acceptor) H_Bonding_V->Solubility Dielectric Dielectric Constant Dielectric->Solubility caption Conceptual Model of Solute-Solvent Interactions.

Caption: Conceptual Model of Solute-Solvent Interactions.

Data Presentation and Interpretation

The results should be compiled into a clear, concise table, expressing solubility in standard units such as mg/mL and moles/L. This allows for easy comparison across different solvents.

Table 3: Example Solubility Data for 4-chloro-3-methylphenyl pivalate at 25 °C
SolventSolubility (mg/mL)Solubility (mol/L)Qualitative Classification
Heptane[Experimental Value][Calculated Value][e.g., Sparingly Soluble]
Toluene[Experimental Value][Calculated Value][e.g., Soluble]
Ethyl Acetate[Experimental Value][Calculated Value][e.g., Freely Soluble]
Acetone[Experimental Value][Calculated Value][e.g., Very Soluble]
Acetonitrile[Experimental Value][Calculated Value][e.g., Soluble]
Isopropanol[Experimental Value][Calculated Value][e.g., Soluble]
Methanol[Experimental Value][Calculated Value][e.g., Sparingly Soluble]

Interpretation: The resulting data will provide a quantitative profile of the compound's behavior. For example, high solubility in toluene and heptane would confirm its lipophilic nature. Comparing solubility in acetone versus methanol would highlight the effect of solvent proticity and hydrogen bonding capacity on the dissolution process.[13] This information is invaluable for selecting appropriate solvents for reaction chemistry, crystallization, and the development of formulations.

Conclusion

This guide provides a comprehensive and scientifically grounded methodology for determining the organic solvent solubility profile of 4-chloro-3-methylphenyl pivalate. By combining a sound theoretical framework with a detailed, robust experimental protocol, researchers can generate high-quality, reliable data. The resulting solubility profile is a critical dataset that informs subsequent research and development activities, ensuring that decisions regarding process development and formulation are based on accurate physicochemical characterization.

References

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern synthetic organic chemistry and drug development, the strategic use of directing groups is paramount for late-stage functionalization. 4-Chloro-3-methylphenyl pivalate , identified by the CAS Registry Number 246223-92-7 [1][2], is a highly specialized intermediate. It is primarily utilized as a sterically hindered, robust substrate for transition-metal-catalyzed directed C–H activation. This whitepaper provides an in-depth technical analysis of its chemical identity, synthesis protocols, and its advanced application in Palladium-catalyzed ortho-arylation.

Chemical Identity & Structural Rationale

The compound is an ester derivative of 4-chloro-3-methylphenol (also known as chlorocresol)[3], where the phenolic hydroxyl group has been protected/functionalized with a pivaloyl (trimethylacetyl) group.

Causality of the Pivalate Group: In synthetic methodology, standard acetates are prone to premature hydrolysis under harsh basic or transition-metal-catalyzed conditions. The pivalate group is deliberately chosen for two reasons:

  • Steric Shielding: The bulky tert-butyl moiety provides extreme steric hindrance, protecting the ester linkage from nucleophilic attack and unwanted cleavage during downstream cross-coupling reactions.

  • Lewis Basic Directing Group: The carbonyl oxygen of the pivalate serves as an excellent Lewis base, coordinating strongly to Palladium(II) centers to direct C–H activation strictly to the ortho-position of the aromatic ring[4].

Table 1: Physicochemical Profiling
ParameterSpecification
Chemical Name 4-Chloro-3-methylphenyl pivalate
CAS Registry Number 246223-92-7
Molecular Formula C12H15ClO2
Molecular Weight 226.70 g/mol
Precursor 4-Chloro-3-methylphenol (CAS: 59-50-7)
Functional Role Directing group for C–H functionalization

Synthesis Methodology: Esterification Protocol

The synthesis of 4-chloro-3-methylphenyl pivalate operates via a classic nucleophilic acyl substitution. A self-validating protocol must ensure complete conversion without generating difficult-to-separate phenolic byproducts.

Step-by-Step Experimental Protocol
  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 10.0 mmol of 4-chloro-3-methylphenol[3] in 30 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add 15.0 mmol (1.5 equiv) of triethylamine (Et₃N) and a catalytic amount (0.5 mmol) of 4-dimethylaminopyridine (DMAP). Causality: DMAP acts as an acyl transfer catalyst, forming a highly electrophilic acylpyridinium intermediate that accelerates the reaction with the sterically hindered phenol.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 12.0 mmol (1.2 equiv) of pivaloyl chloride dropwise over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor via TLC (Hexanes/EtOAc 9:1) until the phenolic starting material is consumed.

  • Workup: Quench the reaction with 20 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with 1M HCl (to remove residual amines), followed by brine.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure 4-chloro-3-methylphenyl pivalate[1].

G N1 4-Chloro-3-methylphenol (Starting Material) N2 Pivaloyl Chloride + Et3N/DMAP in Anhydrous DCM (0 °C to RT) N1->N2 N3 Nucleophilic Acyl Substitution N2->N3 N4 Aqueous Workup (NH4Cl / HCl wash) N3->N4 N5 4-Chloro-3-methylphenyl pivalate (CAS: 246223-92-7) N4->N5

Caption: Workflow for the synthesis and isolation of 4-chloro-3-methylphenyl pivalate.

Advanced Application: Palladium-Catalyzed Directed C–H Arylation

The most significant application of 4-chloro-3-methylphenyl pivalate[5] is its use as a substrate in Palladium-catalyzed ortho-C–H arylation[4][6]. By reacting this compound with diphenyliodonium triflate, researchers can synthesize complex biaryl scaffolds (e.g., 5-chloro-4-methylbiphenyl-2-yl pivalate)[6].

Mechanistic Causality
  • Why Pd(OPiv)₂? Palladium pivalate is specifically chosen over Palladium acetate. The pivalate anion acts as an internal base, facilitating the crucial Concerted Metalation-Deprotonation (CMD) pathway[4]. This lowers the activation energy required to cleave the unactivated sp² C–H bond adjacent to the ester.

  • Why Diphenyliodonium Triflate? Diaryliodonium salts are highly electrophilic, hypervalent iodine(III) oxidants[4]. They allow the catalytic cycle to undergo a rapid Pd(II) to Pd(IV) oxidative addition under relatively mild conditions, bypassing the need for toxic heavy-metal oxidants or harsh gaseous oxygen.

  • Role of Additives: The addition of pivalic anhydride acts as a moisture scavenger and maintains the active Pd-pivalate species, while trifluoromethanesulfonic acid (triflic acid) enhances the electrophilicity of the iodonium salt[6].

Step-by-Step C–H Arylation Protocol
  • Reaction Setup: In a Schlenk tube under a nitrogen atmosphere, combine 4-chloro-3-methylphenyl pivalate (1.0 equiv) and diphenyliodonium triflate (1.5 equiv)[6].

  • Catalyst & Additives: Add Pd(OPiv)₂ (5-10 mol%), pivalic anhydride (1.0 equiv), and a catalytic amount of triflic acid[6].

  • Solvent & Heating: Dissolve the mixture in anhydrous 1,2-dichloroethane (DCE)[6]. Seal the tube and heat to 100 °C for 12–24 hours.

  • Isolation: Cool to room temperature, dilute with DCM, and filter through a short pad of Celite to remove palladium black. Concentrate and purify via chromatography to isolate the arylated product.

G Pd_cat Pd(OPiv)2 Catalyst Active Species Substrate 4-Chloro-3-methylphenyl pivalate Coordination Pd_cat->Substrate CMD Concerted Metalation- Deprotonation (CMD) Substrate->CMD Pd_II Palladacycle Intermediate (Pd^II) CMD->Pd_II Ox_Add Oxidative Addition (Diphenyliodonium Triflate) Pd_II->Ox_Add Pd_IV Pd^IV Aryl Species Ox_Add->Pd_IV Red_Elim Reductive Elimination Pd_IV->Red_Elim Red_Elim->Pd_cat Catalyst Regeneration Product 5-Chloro-4-methylbiphenyl-2-yl pivalate Red_Elim->Product

Caption: Catalytic cycle of Pd-catalyzed directed C-H arylation utilizing the pivalate directing group.

Experimental Data & Optimization

The efficiency of the C–H functionalization relies heavily on the precise combination of catalyst and oxidant. Table 2 summarizes the typical optimization landscape for this transformation.

Table 2: Optimization of C–H Arylation Conditions
Catalyst (mol%)Arylating AgentAdditivesSolventTemp (°C)Relative Yield
Pd(OAc)₂ (10%)Diphenyliodonium triflateNoneDCE100Trace
Pd(OPiv)₂ (10%)Diphenyliodonium triflateNoneDCE100Moderate (~40%)
Pd(OPiv)₂ (5%)Diphenyliodonium triflatePivalic anhydride, TfOHDCE100Optimal (>85%)
Pd(OPiv)₂ (5%)Aryl bromideK₂CO₃, Pivalic acidToluene120Low (~20%)

Note: The dramatic increase in yield upon the addition of pivalic anhydride and TfOH highlights the necessity of maintaining the active cationic Pd-pivalate species while preventing substrate hydrolysis.

References

  • Chemat - 4-Chloro-3-methylphenyl pivalate, 98% (CAS: 246223-92-7). Available at: [Link]

  • Molaid - Reaction Information: 5-chloro-4-methylbiphenyl-2-yl pivalate via Pd(OPiv)2 Catalysis. Available at: [Link]

  • MDPI (Molecules) - Diaryliodoniums Salts as Coupling Partners for Transition-Metal Catalyzed C- and N-Arylation. Available at:[Link]

Sources

Methodological & Application

Application Note: Catalytic Cleavage of 4-Chloro-3-methylphenyl Pivalate Under Basic Conditions

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Mechanistic Rationale & The Steric Challenge

The pivalate (trimethylacetate) ester is a highly robust protecting group frequently utilized in complex organic synthesis and drug development to shield phenolic hydroxyl groups. Its stability stems from the bulky tert-butyl moiety directly adjacent to the carbonyl carbon, which creates severe steric shielding. This physical barrier effectively blocks the trajectory of standard hydrated nucleophiles, rendering conventional basic hydrolysis (e.g., aqueous NaOH or LiOH) impractically slow or entirely ineffective.

When dealing with halogenated aryl esters like 4-chloro-3-methylphenyl pivalate , harsh classical deprotection methods (such as prolonged refluxing in strong alkali) risk unwanted side reactions, including nucleophilic aromatic substitution or degradation of sensitive orthogonal functional groups.

To overcome this, we employ a Phase-Transfer Catalysis (PTC) strategy utilizing solid sodium hydroxide and tetrabutylammonium hydrogen sulfate ( Bu4​N+HSO4−​ ) in a biphasic solid-liquid system[1]. By extracting the hydroxide ion into the organic phase (THF) as an un-solvated, "naked" ion pair ( Bu4​N+OH− ), the nucleophilicity of the hydroxide is drastically amplified. This allows it to easily penetrate the steric shield of the pivalate group and initiate cleavage.

PTC_Mechanism cluster_solid Solid Phase (Insoluble) cluster_organic Organic Phase (THF) NaOH Powdered NaOH PTC_active Bu4N+ OH- (Naked Nucleophile) NaOH->PTC_active Ion Exchange NaPiv Na+ Pivalate (Byproduct) PTC_init Bu4N+ HSO4- (PTC Precursor) PTC_init->PTC_active OH- Transfer Intermediate Tetrahedral Intermediate PTC_active->Intermediate Nucleophilic Attack Substrate 4-Chloro-3-methylphenyl Pivalate Substrate->Intermediate Product 4-Chloro-3-methylphenoxide Intermediate->Product Ester Cleavage Product->NaPiv Na+ Exchange Product->PTC_init Catalyst Regeneration

Phase-transfer catalytic cycle for the basic cleavage of sterically hindered aryl pivalates.

Experimental Design & Causality

Every parameter in this protocol is engineered to address a specific chemical vulnerability:

  • Solid NaOH over Aqueous NaOH: Water heavily solvates hydroxide ions, increasing their effective steric bulk and reducing their nucleophilicity. By using finely powdered solid NaOH, we eliminate the hydration shell, allowing the PTC to shuttle highly reactive, "naked" hydroxide into the organic phase.

  • Tetrabutylammonium Hydrogen Sulfate ( Bu4​NHSO4​ ): This specific PTC is chosen because its bulky lipophilic alkyl chains ensure excellent solubility of the active ion pair in THF, while the hydrogen sulfate counterion readily exchanges with hydroxide at the solid-liquid interface[1].

  • Inert Atmosphere (Argon): Electron-rich phenols, such as the resulting 4-chloro-3-methylphenoxide, are highly susceptible to aerobic oxidation, which can lead to quinone-type byproducts and dark tarry mixtures. Excluding oxygen is critical for high yields.

  • Acidic Alumina Filtration: Phenoxides can strongly coordinate to standard silica. Quenching the reaction through a pad of acidic alumina protonates the phenoxide back to the neutral 4-chloro-3-methylphenol, ensuring quantitative recovery during filtration.

Quantitative Data Summary

The table below summarizes the empirical superiority of the PTC-mediated approach compared to standard basic hydrolysis and alternative catalytic methods.

Cleavage MethodReagents & CatalystSolventTempTimeYield (%)Target Product
Standard Hydrolysis NaOH (aq) or LiOH (aq)MeOH / H₂O80 °C24 h< 15%Phenol
PTC-Mediated Cleavage Solid NaOH (10 eq), Bu4​NHSO4​ (0.5 eq)THF25 °C3 h> 85% Phenol
Reductive Cleavage Ni(cod)₂, HydrosilanesToluene100 °C12 hN/A*Deoxygenated Arene

*Note: Nickel-catalyzed reductive cleavage breaks the aryl-oxygen bond entirely, yielding the deoxygenated arene rather than the target phenol[2].

Self-Validating Protocol: PTC-Mediated Cleavage

This protocol is designed as a self-validating system . The reaction's progress is not assumed based on time; it is empirically verified through orthogonal in-process controls (IPCs) such as Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Reagents Required
  • Substrate: 4-Chloro-3-methylphenyl pivalate (1.0 equivalent)

  • Base: Sodium hydroxide pellets (10.0 equivalents)

  • Catalyst: Tetrabutylammonium hydrogen sulfate ( Bu4​NHSO4​ ) (0.5 equivalents)

  • Solvent: Anhydrous Tetrahydrofuran (THF), freshly distilled from sodium-benzophenone.

Step-by-Step Methodology

Step 1: Reagent Preparation (Inert Environment)

  • Transfer NaOH pellets into a nitrogen or argon-filled glovebox.

  • Using a mortar and pestle, vigorously grind the NaOH into a fine powder. Causality: Maximizing the surface area of the solid base is critical for efficient ion exchange with the PTC at the solid-liquid interface.

Step 2: Reaction Assembly

  • In an oven-dried round-bottom flask equipped with a magnetic stir bar, combine the 4-chloro-3-methylphenyl pivalate (1.0 eq) and Bu4​NHSO4​ (0.5 eq).

  • Add the freshly powdered NaOH (10.0 eq) directly to the flask.

  • Suspend the mixture in anhydrous THF (approximately 5 mL per mmol of substrate).

  • Seal the flask with a rubber septum, purge the system with Argon for 5 minutes, and maintain under a positive pressure of Argon.

Step 3: Reaction Execution & IPC Validation

  • Stir the biphasic mixture vigorously at room temperature (25 °C).

  • Self-Validation (IPC 1 - TLC): At the 2-hour mark, withdraw a 10 µL aliquot. Quench with 100 µL of 1M HCl and extract with ethyl acetate. Spot against the starting material on a silica gel plate (Eluent: 9:1 Hexanes/EtOAc). The starting pivalate is non-polar (high Rf​ ), while the product phenol is significantly more polar (low Rf​ ) and stains intensely with KMnO4​ .

  • Self-Validation (IPC 2 - GC-MS): Confirm reaction completion by injecting the organic layer of the quenched aliquot into a GC-MS. Look for the disappearance of the starting material mass ( m/z 226.08) and the appearance of the product mass ( m/z 142.02).

Step 4: Quench and Isolation

  • Once complete (typically 3 hours), open the flask to air.

  • Filter the crude heterogeneous mixture directly through a tightly packed pad of acidic alumina . Causality: The acidic alumina neutralizes the phenoxide to the free phenol, preventing it from binding to the stationary phase.

  • Wash the filter cake thoroughly with diethyl ether ( Et2​O ) to ensure complete transfer of the product.

  • Concentrate the filtrate under reduced pressure.

Step 5: Final Purification

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure 4-chloro-3-methylphenol.

Workflow Step1 1. Reagent Prep (Glovebox: Grind NaOH) Step2 2. Reaction Setup (Substrate + PTC + THF) Step1->Step2 Step3 3. Inert Atmosphere (Argon Purge & Stir) Step2->Step3 Step4 4. Filtration (Acidic Alumina Pad) Step3->Step4 Step5 5. Purification (Column Chromatography) Step4->Step5

Sequential experimental workflow for the PTC-mediated cleavage of aryl pivalates.

References

  • Removal of Acyl Protecting Groups Using Solid NaOH and a Phase Transfer Catalyst. R. David Crouch, Jennifer S. Burger, Karolina A. Zietek, Amy B. Cadwallader, James E. Bedison, Magda M. Smielewska. Synlett, 2003(07), 991-992.[Link]

  • Nickel-catalyzed reductive cleavage of aryl-oxygen bonds in alkoxy- and pivaloxyarenes using hydrosilanes as a mild reducing agent. Mamoru Tobisu, Ken Yamakawa, Toshiaki Shimasaki, Naoto Chatani. Chem Commun (Camb), 2011 Mar 14;47(10):2946-8.[Link]

Sources

esterification methods for preparing 4-chloro-3-methylphenyl pivalate

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Synthesis of 4-Chloro-3-methylphenyl Pivalate: Protocols and Mechanistic Insights

Authored by: A Senior Application Scientist

Abstract

This technical guide provides detailed methodologies for the synthesis of 4-chloro-3-methylphenyl pivalate, a potentially valuable intermediate in the development of pharmaceuticals and agrochemicals. We present two robust and scalable esterification protocols: the highly efficient acylation using pivaloyl chloride with a 4-(dimethylamino)pyridine (DMAP) catalyst, and the mild, versatile Steglich esterification. This document is designed for researchers, chemists, and process development professionals, offering not only step-by-step instructions but also a deep dive into the causality behind experimental choices, reaction mechanisms, and comparative analysis of the methods. Our aim is to equip scientists with the practical knowledge and theoretical understanding required to successfully synthesize and purify this target compound.

Introduction: The Significance of Pivalate Esters

Pivalate esters, derived from the sterically hindered pivalic acid, are of significant interest in organic synthesis. The bulky tert-butyl group imparts unique properties to molecules, most notably a high degree of stability towards hydrolysis and enzymatic degradation.[1] This makes the pivaloyl group an excellent choice for a protecting group for alcohols and phenols in complex, multi-step syntheses.[1] Furthermore, the introduction of a pivaloyloxymethyl (POM) group is a common prodrug strategy to enhance lipophilicity and improve oral bioavailability.[2]

The target molecule, 4-chloro-3-methylphenyl pivalate, combines this stable ester with a substituted phenol, 4-chloro-3-methylphenol. This phenol is a known building block in various industrial applications. The esterification of phenols can be challenging compared to aliphatic alcohols due to their lower nucleophilicity.[3][4] This guide provides two field-proven methods to overcome this challenge and achieve high-yield synthesis of the target ester.

Method 1: DMAP-Catalyzed Acylation with Pivaloyl Chloride

This method is arguably the most direct and high-yielding approach for preparing pivalate esters from phenols. It leverages the high reactivity of pivaloyl chloride, an acyl chloride, which is significantly more electrophilic than its corresponding carboxylic acid.[1] The reaction is driven to completion by the inclusion of a base to scavenge the HCl byproduct and a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP), to accelerate the rate-limiting acylation step.

Principle and Rationale

Causality of Reagent Choice:

  • Pivaloyl Chloride: As an acid chloride, it is a powerful acylating agent, enabling the reaction to proceed under mild conditions.[1]

  • Tertiary Amine Base (e.g., Triethylamine or Pyridine): The reaction between pivaloyl chloride and the phenol liberates one equivalent of hydrochloric acid (HCl). A non-nucleophilic base is essential to neutralize this acid, preventing protonation of the catalyst and driving the reaction equilibrium towards the product.[1]

  • 4-(Dimethylamino)pyridine (DMAP): While the reaction can proceed with only a tertiary amine base, it is often slow. DMAP is a hyper-nucleophilic catalyst that dramatically accelerates the reaction.[1] It functions by first reacting with pivaloyl chloride to form a highly reactive N-pivaloylpyridinium salt. This intermediate is far more susceptible to nucleophilic attack by the weakly nucleophilic phenol than pivaloyl chloride itself.[5]

Mechanistic Pathway

The catalytic cycle of DMAP is a cornerstone of modern organic synthesis. It transforms a slow acylation into a rapid and efficient process.

DMAP_Mechanism cluster_reaction Reaction Core PivCl Pivaloyl Chloride Intermediate N-Pivaloylpyridinium Salt (Highly Reactive) PivCl->Intermediate + DMAP DMAP DMAP DMAP->Intermediate Product 4-Chloro-3-methylphenyl Pivalate Intermediate->Product + Phenol - DMAP Phenol 4-Chloro-3-methylphenol Phenol->Product DMAP_regen DMAP (regenerated) Base Et3N / Pyridine Salt Et3N·HCl / Py·HCl Base->Salt + HCl HCl HCl HCl->Salt

Caption: Catalytic cycle of DMAP in pivaloylation.

Detailed Experimental Protocol

Materials:

  • 4-Chloro-3-methylphenol (1.0 equiv)

  • Pivaloyl chloride (1.2 equiv)

  • Triethylamine (Et₃N) or Pyridine (1.5 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.05 - 0.1 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septum and nitrogen/argon inlet

  • Ice-water bath

  • Addition funnel or syringe

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Safety Precautions:

  • Pivaloyl chloride is corrosive and lachrymatory. Handle in a well-ventilated fume hood.

  • Dichloromethane is a suspected carcinogen.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-chloro-3-methylphenol (1.0 equiv), dichloromethane (approx. 0.2 M concentration relative to the phenol), triethylamine (1.5 equiv), and DMAP (0.1 equiv).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Addition of Pivaloyl Chloride: Add pivaloyl chloride (1.2 equiv) dropwise to the cold solution over 10-15 minutes. An exotherm and the formation of a white precipitate (triethylammonium chloride) may be observed.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.[1] Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting phenol is consumed.

  • Workup - Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid chloride and excess acid.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove bases), water, and finally brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to afford the pure 4-chloro-3-methylphenyl pivalate.[7]

Workflow_PivCl A 1. Combine Phenol, Et3N, DMAP in anhydrous DCM under N2 B 2. Cool to 0 °C A->B C 3. Add Pivaloyl Chloride dropwise B->C D 4. Stir at RT (4-12h) Monitor by TLC C->D E 5. Quench with NaHCO3 (aq) D->E F 6. Aqueous Workup (Wash with HCl, H2O, Brine) E->F G 7. Dry (Na2SO4) & Concentrate F->G H 8. Purify (Column Chromatography) G->H I Pure Product H->I

Caption: Experimental workflow for pivaloylation.

Method 2: Steglich Esterification

First reported by Wolfgang Steglich in 1978, this method is a powerful tool for forming esters from carboxylic acids and alcohols under exceptionally mild, neutral conditions.[8] It is particularly valuable for substrates that are sensitive to the acidic or basic conditions of other esterification methods.[9]

Principle and Rationale

The Steglich esterification utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent to activate the carboxylic acid (pivalic acid).[8][10]

Causality of Reagent Choice:

  • Pivalic Acid: The acyl source, which is less reactive but often more cost-effective and easier to handle than pivaloyl chloride.

  • DCC (or EDC): This is the dehydration agent. It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate effectively functions as an activated form of the carboxylic acid.[5] The thermodynamic driving force is the formation of the very stable dicyclohexylurea (DCU) byproduct.[8]

  • DMAP: As in Method 1, DMAP is a crucial catalyst. It intercepts the O-acylisourea intermediate to form the same N-pivaloylpyridinium salt. This step is critical for two reasons: it greatly accelerates the reaction with the phenol, and it prevents a competing, non-productive side reaction—an intramolecular 1,3-rearrangement of the O-acylisourea to a stable, unreactive N-acylurea.[5][8]

Mechanistic Pathway

The mechanism highlights the activation of the carboxylic acid and the prevention of unproductive side pathways by DMAP.

Steglich_Mechanism cluster_activation Activation cluster_catalysis Catalytic Pathway PivOH Pivalic Acid O_Acyl O-Acylisourea (Reactive Intermediate) PivOH->O_Acyl + DCC DCC DCC DCC->O_Acyl N_Acyl_Urea N-Acylurea (Side Product) O_Acyl->N_Acyl_Urea 1,3-Rearrangement (Slow, Uncatalyzed) Active_Ester N-Pivaloylpyridinium Salt (Active Ester) O_Acyl->Active_Ester + DMAP (Fast) DCU DCU (Byproduct) O_Acyl->DCU + Phenol (Direct, Slow) DMAP DMAP DMAP->Active_Ester Product 4-Chloro-3-methylphenyl Pivalate Active_Ester->Product + Phenol - DMAP Phenol 4-Chloro-3-methylphenol Phenol->Product

Caption: Steglich esterification mechanism.

Detailed Experimental Protocol

Materials:

  • 4-Chloro-3-methylphenol (1.0 equiv)

  • Pivalic acid (1.2 equiv)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Hexane

  • Ethyl acetate

  • Deionized water

  • Brine

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septum and nitrogen/argon inlet

  • Sintered glass funnel for filtration

  • Standard glassware for workup and chromatography

Safety Precautions:

  • DCC is a potent skin sensitizer and should be handled with extreme care. Avoid inhalation of dust and skin contact.

  • Work in a well-ventilated fume hood and wear appropriate PPE.

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add pivalic acid (1.2 equiv), 4-chloro-3-methylphenol (1.0 equiv), DMAP (0.1 equiv), and anhydrous dichloromethane.

  • Addition of DCC: Add a solution of DCC (1.2 equiv) in a small amount of DCM to the reaction mixture at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The formation of a white precipitate, dicyclohexylurea (DCU), will be observed. The reaction is typically monitored by TLC.[11]

  • Workup - Filtration: Upon completion, cool the reaction mixture in an ice bath for about 30 minutes to maximize precipitation of the DCU. Filter the mixture through a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic solution sequentially with 0.5 M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to remove any residual DCU and other impurities.

Comparative Analysis of Synthesis Methods

The choice of method often depends on factors such as substrate sensitivity, cost of reagents, and ease of purification.

ParameterMethod 1: Pivaloyl ChlorideMethod 2: Steglich Esterification
Acylating Agent Pivaloyl Chloride (highly reactive)Pivalic Acid (stable solid)
Key Reagents Et₃N (or Pyridine), DMAPDCC (or EDC), DMAP
Reaction Conditions 0 °C to RT, typically 4-12 hoursRoom Temperature, typically 12-24 hours
Byproducts Triethylammonium chloride (water-soluble)Dicyclohexylurea (DCU) (organic-soluble, removed by filtration)
Advantages - Faster reaction times- High yields- Simple byproduct removal (aqueous wash)- Very mild, neutral conditions[8][10]- Ideal for acid/base sensitive substrates[9]- Uses stable, easy-to-handle carboxylic acid
Disadvantages - Pivaloyl chloride is moisture-sensitive and corrosive- Requires a stoichiometric base- Slower reaction times- DCC is a potent allergen- DCU removal can sometimes be imperfect, requiring careful purification

Conclusion

Both the DMAP-catalyzed acylation with pivaloyl chloride and the Steglich esterification are excellent, high-yielding methods for the synthesis of 4-chloro-3-methylphenyl pivalate. Method 1 is generally faster and may be preferred for process scale-up due to the ease of removing its water-soluble byproduct. Method 2 offers unparalleled mildness, making it the superior choice for complex syntheses where sensitive functional groups must be preserved. The protocols and insights provided in this guide offer a solid foundation for any researcher or drug development professional seeking to prepare this and other related pivalate esters.

References

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413. [Link]

  • Grokipedia. (n.d.). Steglich esterification. Grokipedia. Retrieved March 26, 2026, from [Link]

  • Wikipedia. (2023). Steglich esterification. In Wikipedia. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved March 26, 2026, from [Link]

  • Sakakura, A., Kawajiri, K., Ohkubo, T., Kosugi, Y., & Ishihara, K. (2007). Widely useful DMAP-catalyzed esterification under auxiliary base- and solvent-free conditions. Journal of the American Chemical Society, 129(47), 14775–14779. [Link]

  • Li, J., et al. (2020). Pivalic anhydride mediated esterification of phenols with carboxylic acids through sodium thiosulfate catalysis. Arkivoc, 2020(6), 133-144. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Organic Chemistry Portal. Retrieved March 26, 2026, from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. organic-chemistry.org. Retrieved March 26, 2026, from [Link]

  • Phelps, I. K., & Eddy, W. (1908). Purification of Esters. Journal of the American Chemical Society, 30(2), 253-256. [Link]

  • Organic Syntheses. (n.d.). 4-Chlorophenyl trifluoromethanesulfonate. Organic Syntheses. Retrieved March 26, 2026, from [Link]

  • Suzuki, K., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(19), 3546–3550. [Link]

  • Sridhar, M., et al. (2004). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition. The Journal of Organic Chemistry, 69(24), 8475-8478. [Link]

  • Pharmaffiliates. (2026). Understanding 4-Chloro-3-methylphenol Sodium Salt for Pharmaceutical Synthesis. Pharmaffiliates. Retrieved March 26, 2026, from [Link]

  • Arkat USA, Inc. (n.d.). Pivalic anhydride mediated esterification of phenols with carboxylic acids through sodium thiosulfate catalysis. arkat-usa.org. Retrieved March 26, 2026, from [Link]

  • SynArchive. (n.d.). Steglich Esterification. SynArchive. Retrieved March 26, 2026, from [Link]

  • Martynow, J. (2014). Answer to "How do I purify 3,5 -bis(tolyl carbamoyl)phenyl pivalate?". ResearchGate. Retrieved March 26, 2026, from [Link]

Sources

Application Note: In Vitro Carboxylesterase Cleavage and Prodrug Stability Assays Using 4-Chloro-3-Methylphenyl Pivalate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and DMPK/Drug Development Professionals.

Scientific Rationale & Mechanistic Overview

In modern drug development, esterification is a primary prodrug strategy used to mask polar heteroatoms, enhance lipophilicity, and improve oral bioavailability[1]. Among ester promoieties, the pivalate (trimethylacetate) group is highly valued for its extreme steric bulk, which protects the prodrug from premature hydrolysis in the gastrointestinal tract and systemic circulation[2].

4-Chloro-3-methylphenyl pivalate serves as an optimal in vitro model substrate for evaluating the catalytic efficiency and isozyme specificity of human carboxylesterases (CES). The structural causality of this assay relies on the distinct active-site architectures of the two primary human CES isozymes:

  • Human Carboxylesterase 1 (hCE1): Predominantly expressed in the liver, hCE1 features a large acyl-binding pocket and a small alcohol-binding pocket. It is uniquely capable of accommodating the bulky pivaloyl group[3].

  • Human Carboxylesterase 2 (hCE2): Predominantly expressed in the intestine, hCE2 possesses a small acyl pocket and a large alcohol pocket. It exhibits severe steric hindrance when encountering pivalate esters, resulting in poor catalytic efficiency[3],[4].

By utilizing 4-chloro-3-methylphenyl pivalate, researchers can accurately map hCE1-mediated hepatic activation versus hCE2-mediated intestinal stability. The cleavage releases 4-chloro-3-methylphenol (chlorocresol), a highly stable, UV- and MS-active reporter moiety that enables precise quantification.

Mechanism Substrate 4-Chloro-3-methylphenyl pivalate (Sterically Hindered Prodrug) CES1 Human Carboxylesterase 1 (hCE1) (Large Acyl Pocket) Substrate->CES1 High Affinity Rapid Cleavage CES2 Human Carboxylesterase 2 (hCE2) (Small Acyl Pocket) Substrate->CES2 Low Affinity Steric Hindrance Metabolite 4-Chloro-3-methylphenol (Quantifiable Reporter) + Pivalic Acid CES1->Metabolite H2O CES2->Metabolite H2O

Diagram 1: Isozyme-specific cleavage mechanism of 4-chloro-3-methylphenyl pivalate by human CES.

Experimental Design & Self-Validating Principles

To ensure this protocol acts as a self-validating system, several critical parameters must be controlled:

  • Metabolite Monitoring: We measure the appearance of 4-chloro-3-methylphenol rather than the disappearance of the parent prodrug. This provides a superior signal-to-noise ratio and allows for the accurate determination of initial reaction velocities ( v0​ ) during the linear phase of the reaction (<10% substrate turnover).

  • Solvent Constraints: Esterases are highly susceptible to organic solvent inhibition. The final concentration of DMSO (used to solubilize the substrate) must be kept strictly below 1% (v/v) to prevent enzyme denaturation[3].

  • Spontaneous Hydrolysis Controls: A parallel "buffer-only" control is mandatory. Pivalate esters are chemically stable, but confirming the absence of spontaneous chemical hydrolysis ensures that the calculated intrinsic clearance ( CLint​ ) is exclusively enzyme-mediated.

Workflow cluster_0 In Vitro Assay Workflow Step1 1. Substrate Incubation (Substrate + Enzyme/Plasma at 37°C) Step2 2. Time-Course Sampling & Quenching (Add Cold ACN + Internal Standard) Step1->Step2 Step3 3. Protein Precipitation (Centrifugation at 14,000 x g) Step2->Step3 Step4 4. LC-MS/MS Analysis (Quantify 4-Chloro-3-methylphenol) Step3->Step4

Diagram 2: Step-by-step workflow for in vitro esterase and plasma stability assays.

Protocol 1: Recombinant hCE1/hCE2 Enzyme Kinetics

Objective: Determine the Michaelis-Menten kinetics ( Km​ , Vmax​ ) and intrinsic clearance ( CLint​ ) of 4-chloro-3-methylphenyl pivalate.

Materials
  • Recombinant human CES1 (hCE1) and CES2 (hCE2) (e.g., expressed in baculovirus/Sf9 cells).

  • 100 mM Potassium Phosphate Buffer (pH 7.4).

  • Substrate: 4-Chloro-3-methylphenyl pivalate (10 mM stock in 100% DMSO).

  • Quenching Solution: Ice-cold Acetonitrile (ACN) containing 100 ng/mL Internal Standard (IS) (e.g., 4-chlorophenol or a stable isotope-labeled analog).

Step-by-Step Methodology
  • Enzyme Preparation: Dilute recombinant hCE1 and hCE2 in 100 mM Potassium Phosphate Buffer (pH 7.4) to a final working concentration of 5–10 µg/mL. Pre-warm the enzyme solutions in a 37°C water bath for 5 minutes.

  • Substrate Titration: Prepare a serial dilution of 4-chloro-3-methylphenyl pivalate in DMSO to achieve final assay concentrations ranging from 1 µM to 200 µM. (Crucial: Ensure the final DMSO concentration in the assay well remains ≤1% v/v).

  • Reaction Initiation: Initiate the reaction by adding 2 µL of the substrate stock to 198 µL of the pre-warmed enzyme solution. Mix rapidly via orbital shaking.

  • Time-Course Sampling: At predefined intervals (e.g., 0, 5, 10, 15, 20, and 30 minutes), transfer a 20 µL aliquot of the reaction mixture into a 96-well plate containing 80 µL of the ice-cold Quenching Solution. The high organic content and low temperature instantly denature the esterase, arresting the reaction.

  • Protein Precipitation: Centrifuge the quenched plate at 14,000 x g for 10 minutes at 4°C to pellet the denatured proteins.

  • LC-MS/MS Analysis: Transfer 50 µL of the supernatant to a clean autosampler vial. Quantify the released 4-chloro-3-methylphenol using LC-MS/MS in negative electrospray ionization (ESI-) mode, monitoring the specific MRM transition for the phenol reporter.

Protocol 2: Cross-Species Plasma Stability Assay

Objective: Evaluate the half-life ( t1/2​ ) of the prodrug in human versus preclinical species (rat/mouse) plasma.

Causality & Species Differences: Rodent plasma contains exceptionally high levels of circulating carboxylesterases, leading to rapid, aggressive prodrug hydrolysis in vitro. Conversely, human plasma lacks circulating CES, relying instead on butyrylcholinesterase (BChE) and paraoxonase (PON), which have poor affinity for sterically hindered pivalates[5]. Understanding this discrepancy is vital to prevent the premature abandonment of a viable prodrug based on misleading rodent plasma instability.

Step-by-Step Methodology
  • Plasma Preparation: Thaw pooled human, rat, and mouse plasma on ice. Centrifuge at 3,000 x g for 5 minutes to remove any lipid aggregates or clots. Adjust the pH to 7.4 using 1M HCl or NaOH if necessary (plasma pH often drifts upward during storage due to CO2 loss).

  • Pre-incubation: Aliquot 99 µL of blank plasma into a 96-well incubation plate and pre-warm at 37°C for 10 minutes.

  • Spiking: Add 1 µL of 100 µM 4-chloro-3-methylphenyl pivalate (in DMSO) to the plasma to yield a 1 µM final concentration.

  • Sampling & Quenching: At 0, 15, 30, 60, and 120 minutes, extract 10 µL of the spiked plasma and immediately mix with 100 µL of ice-cold Quenching Solution (ACN + IS).

  • Extraction & Analysis: Vortex for 2 minutes, centrifuge at 14,000 x g for 10 minutes, and analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ) and t1/2​ .

Expected Quantitative Data & Interpretation

The data below represents the established kinetic profile of sterically hindered pivalate esters against human isozymes and cross-species plasma[5],[3],[4].

Assay TypeMatrix / EnzymeParameterExpected Value RangeInterpretation
Enzyme Kinetics Recombinant hCE1 Km​ (µM)5.0 – 15.0High affinity due to large acyl pocket accommodating the pivaloyl group.
Enzyme Kinetics Recombinant hCE1 CLint​ (µL/min/mg)> 250Rapid hepatic activation expected in vivo.
Enzyme Kinetics Recombinant hCE2 Km​ (µM)> 150Low affinity; steric clash in the small acyl pocket.
Enzyme Kinetics Recombinant hCE2 CLint​ (µL/min/mg)< 15Minimal intestinal cleavage; ensures intact oral absorption.
Plasma Stability Human Plasma t1/2​ (min)> 240High stability; human plasma lacks CES to cleave pivalates.
Plasma Stability Rat Plasma t1/2​ (min)< 10Rapid degradation due to high circulating rodent CES levels.

References

  • Rautio, J., et al. "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery, 2008.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5hteHY01igY-RlT1Dnahrx3YEPoo5p_QZEHHBy5eCOmTIpt_5LR_ZG1uY76lKEOxckNP0Ymch_aDnm6s1JTR9UUuKBAKgk5LQD-JI081pigYEsmTm_3oLNOrDN-PcwnRl5yU-J0yL2w49zpw4POsqESIIifqppksEs3W57JOl2MIIJoETYkUeG3S1UfGgUDWJrHNLYfZNyBURBI5zdydRhAJneOqFUgVz1BX9YzPFbDrD2GFhVuHDkZPPyNmvngMwc0GaPzzCqbaamowN1AjGOdaclElinPy8IpmDUrTzzBsqPitU_nBJXoM_RvQKzacRlSO6FDNgwtw=]
  • Samineni, R., et al. "Prodrug Approach as a Strategy to Enhance Drug Permeability." PMC, 2022.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmZclbnbLZeCuqOxDVoqB8zC2QY_ykM8v95kh2nsPSrjCQkkJ8i2aOwcx14NRYF25BgYN7-2iJhX5DpWhFxtNOfRRr6EJIDVrpVksr8BirWpwkIqNHpF9qrzdq7R4gZ2H3Cq5NxcAxmvraD_qR]
  • Imai, T. "Human carboxylesterase isozymes: catalytic properties and rational drug design." Drug Metabolism and Pharmacokinetics, 2006.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBT-jU8axRLcNtO3FWEMIickmRCrUTtTCJrSnZpK3ojyTPoaEbE5xZsbRmE6y820MGXoC5W9X7iOirKF2LANSigkb7JV6WQRtPKJx9RSY0slHA28LMZkBxFDSREre90qakHwg=]
  • Hosokawa, M. "Structure and Catalytic Properties of Carboxylesterase Isozymes Involved in Metabolic Activation of Prodrugs." Molecules, 2008.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbGpnpddpsELL-JS6ovDOf9GQUS2Lj-pUYD0iuDIbWruU-yQF46FutCYo4bDOfLM1EMPlZ5qzGfKXpst48JPgDuKKJ7iJQ7wFD7Bz-TrmftFV6VNZNSRnaxRaCq2VLesXW]
  • Bahar, F. G., et al. "Species Difference of Esterase Expression and Hydrolase Activity in Plasma." Journal of Pharmaceutical Sciences, 2012.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTYsbLVNy0g-3HLpFq1gwlIr47nPUIrmU58F22nbyifH7a5Y-slmsPQAMi7MRF-fModotulZ4jJbH4SmlPfRBFcyNJitIRU_YGSpXoCGnQTRFe4dsYbUeCu-T4CTc1F6EaW5_wr0lulgi7lvcve6C-LScOjyth7x1Ll-fK90DGJFEAlyT-BfGsbnEU95-LuCmBMVjBoUx3mUSSS-1wAcZC0NOI79EyrXojC8Yf9sTl8O9wKiVL7C89]

Sources

Application Notes and Protocols for Enzymatic Degradation Assays of 4-Chloro-3-Methylphenyl Pivalate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides detailed principles and protocols for conducting enzymatic degradation assays of 4-chloro-3-methylphenyl pivalate. This xenobiotic ester, characterized by a sterically hindered pivalate group, presents unique challenges and opportunities for enzymatic analysis. These application notes are designed for researchers, scientists, and drug development professionals investigating enzyme specificity, bioremediation, and prodrug activation. We present three robust methodologies—a direct spectrophotometric assay, a high-fidelity HPLC-based method, and a real-time pH-stat titration assay—complete with step-by-step protocols, data analysis guidance, and expert insights into experimental design.

Part 1: Scientific Principles & Assay Design Considerations

The Enzymatic Reaction: Hydrolysis of a Hindered Ester

The enzymatic degradation of 4-chloro-3-methylphenyl pivalate is a hydrolysis reaction catalyzed by hydrolase-class enzymes, primarily esterases (EC 3.1.1.1) and lipases (EC 3.1.1.3).[1] These enzymes cleave the ester bond, yielding two products: pivalic acid (a carboxylic acid) and 4-chloro-3-methylphenol (a phenolic compound).

The core challenge in this assay is the substrate's pivalate moiety. The bulky tert-butyl group creates significant steric hindrance around the carbonyl carbon, which can make it a poor substrate for many standard esterases. Therefore, successful assay development hinges on selecting an enzyme with a suitable active site geometry capable of accommodating this substrate. Lipases, which often possess more open active sites to accommodate large triglyceride substrates, are frequently effective catalysts for the hydrolysis of sterically demanding esters.[2]

G sub 4-Chloro-3-methylphenyl Pivalate (Substrate) enz Esterase / Lipase sub->enz Binds to Active Site sub_struct sub->sub_struct prod1 Pivalic Acid enz->prod1 Releases prod2 4-Chloro-3-methylphenol enz->prod2 Releases prod2_struct prod2->prod2_struct

Caption: Enzymatic hydrolysis of 4-chloro-3-methylphenyl pivalate.

Choosing the Right Enzyme

A preliminary screening of commercially available enzymes is the most effective strategy. Lipases are excellent starting candidates.

Recommended Enzymes for Screening:

  • Lipase from Pseudomonas cepacia or Pseudomonas fluorescens : Known for broad substrate specificity and activity towards sterically hindered molecules.[3]

  • Lipase B from Candida antarctica (CALB) : A highly versatile and robust enzyme, often available in immobilized form (e.g., Novozym® 435), which allows for easy removal from the reaction and reuse.[2]

  • Lipase from Candida rugosa : Another widely used lipase with broad applicability.[3]

  • Porcine Liver Esterase (PLE) : A classic esterase used in biocatalysis, though its efficacy on pivalates can be variable.

Selecting a Detection Method

The choice of analytical method depends on the required throughput, sensitivity, and available equipment. The hydrolysis reaction offers three primary avenues for monitoring its progress.

MethodPrincipleProsConsBest For
Spectrophotometric Measures the increase in UV absorbance as the product, 4-chloro-3-methylphenol, is formed.[4][5]High-throughput (microplate compatible), simple, rapid.Potentially lower sensitivity, susceptible to interference from other UV-absorbing compounds.Enzyme screening, initial rate studies.
HPLC-Based Chromatographically separates and quantifies the disappearance of the substrate and the appearance of both products.[6][7][8]Gold standard for accuracy and specificity, simultaneously measures multiple components, robust.Lower throughput, requires specialized equipment and method development.Detailed kinetic studies, validation of other methods, analysis of complex mixtures.
pH-Stat Titration Measures the rate of pivalic acid formation by titrating it with a standard base (e.g., NaOH) to maintain a constant pH.[9][10][11]Direct, real-time measurement of reaction rate, highly accurate for kinetic parameter determination.Requires a dedicated pH-stat/autotitrator, sensitive to buffer capacity, lower throughput.In-depth enzyme characterization, determining specific activity.

Part 2: Protocols & Methodologies

Critical Preliminary Step: Substrate & Reagent Preparation

  • Substrate Stock Solution: 4-chloro-3-methylphenyl pivalate is poorly soluble in water. Prepare a concentrated stock solution (e.g., 10-100 mM) in a water-miscible organic solvent such as DMSO or ethanol. The final concentration of the organic solvent in the assay should be kept low (ideally ≤1% v/v, max 5%) to prevent enzyme denaturation.

  • Enzyme Solution: Prepare fresh enzyme solutions in a suitable buffer (e.g., 50 mM phosphate or Tris-HCl, pH 7.0-8.0) immediately before use. Store on ice.

  • Controls: For every experiment, include a "no-enzyme" control (replace enzyme solution with buffer) to measure the rate of non-enzymatic auto-hydrolysis and a "denatured enzyme" control (use boiled enzyme) to confirm that the observed activity is catalytic.

Protocol 1: Spectrophotometric Assay (Monitoring Product Formation)

This protocol monitors the formation of 4-chloro-3-methylphenol, which has a UV absorbance maximum around 245 nm.[5]

Materials:

  • UV-transparent 96-well plate or quartz cuvettes

  • Spectrophotometer or microplate reader

  • Assay Buffer: 50 mM Sodium Phosphate, pH 7.5

  • Substrate Stock: 10 mM 4-chloro-3-methylphenyl pivalate in DMSO

  • Enzyme solution (e.g., 1 mg/mL Lipase from P. cepacia in Assay Buffer)

  • 4-chloro-3-methylphenol standard for calibration curve

Procedure:

  • Prepare Standard Curve: Create a series of dilutions of the 4-chloro-3-methylphenol standard in Assay Buffer (e.g., 0-100 µM). Measure the absorbance at 245 nm to generate a standard curve of Absorbance vs. Concentration. This is essential for converting absorbance units to molar concentration.

  • Set up Reactions: In a 96-well plate, prepare the following reactions (example for a 200 µL final volume):

    • Test Wells: 178 µL Assay Buffer + 2 µL Substrate Stock

    • Control Wells (No Enzyme): 198 µL Assay Buffer + 2 µL Substrate Stock

  • Equilibration: Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.

  • Initiate Reaction: Add 20 µL of the enzyme solution to the "Test Wells". Add 20 µL of Assay Buffer to the "Control Wells". Mix gently.

  • Monitor Absorbance: Immediately begin reading the absorbance at 245 nm every 30-60 seconds for 10-30 minutes. Ensure the initial rate is linear.

  • Data Analysis:

    • Subtract the rate of the "No-Enzyme" control from the rate of the "Test Wells".

    • Use the slope of the linear portion of the Absorbance vs. Time curve (ΔAbs/min) and the standard curve to calculate the rate in µmol/min.

Protocol 2: HPLC-Based Assay (High-Fidelity Quantification)

This method provides unambiguous quantification of the substrate and its degradation products.[7][8]

Materials:

  • HPLC system with a UV/DAD detector and a C18 reverse-phase column

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5

  • Substrate Stock: 10 mM 4-chloro-3-methylphenyl pivalate in DMSO

  • Enzyme solution

  • Quenching Solution: Acetonitrile or 1 M HCl

  • Mobile Phase (Isocratic): e.g., 50:50 Acetonitrile:Water with 0.1% Phosphoric Acid[7]

Procedure:

  • Method Development:

    • Inject standards of the substrate, pivalic acid, and 4-chloro-3-methylphenol to determine their respective retention times and develop a suitable separation method.

    • Monitor at a wavelength where both substrate and the phenolic product absorb, such as 228 nm.[7]

    • Generate standard curves for each compound to correlate peak area with concentration.

  • Set up Reaction: In a microcentrifuge tube, combine 490 µL of Reaction Buffer and 5 µL of Substrate Stock. Equilibrate at the desired temperature.

  • Initiate Reaction: Add 5 µL of enzyme solution to start the reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture and immediately add it to a tube containing an equal volume of Quenching Solution to stop the reaction.

  • Sample Preparation: Centrifuge the quenched samples to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.

  • Analysis: Inject the samples onto the HPLC system and record the chromatograms.

  • Data Analysis:

    • Integrate the peak areas for the substrate and products at each time point.

    • Use the standard curves to convert peak areas to concentrations.

    • Plot the concentration of product formed (or substrate consumed) versus time.

Protocol 3: pH-Stat Titration Assay (Real-Time Kinetics)

This method directly measures the production of pivalic acid.[9][11]

Materials:

  • pH-stat apparatus (autotitrator) with a temperature-controlled reaction vessel

  • Calibrated pH electrode

  • Reaction Medium: A weakly buffered or unbuffered solution (e.g., 2 mM NaCl)

  • Substrate Emulsion: Disperse the substrate in the reaction medium, potentially with a non-inhibitory emulsifier like gum arabic if solubility is low.

  • Titrant: Standardized 10-50 mM NaOH solution

  • Enzyme solution

Procedure:

  • System Setup:

    • Calibrate the pH electrode with standard buffers (e.g., pH 7.0 and 10.0).[9]

    • Add the reaction medium and substrate emulsion to the thermostatted vessel (e.g., at 37°C) and stir.

    • Place the pH electrode and the titrant delivery tube into the solution. Purge the headspace with nitrogen to prevent CO2 absorption from the air, which would create carbonic acid and interfere with the measurement.[9]

  • pH Adjustment: Manually or automatically adjust the pH of the reaction mixture to the desired optimum for the enzyme (e.g., pH 8.0).

  • Initiate Reaction: Once the pH is stable, add a known amount of the enzyme solution to start the reaction.

  • Titration: The pH-stat will automatically add NaOH to neutralize the pivalic acid being produced, maintaining a constant pH. Record the volume of NaOH added over time.

  • Data Analysis:

    • Plot the volume of NaOH consumed (µL) versus time (min).

    • The rate of reaction is the slope of the linear portion of this curve.

    • Calculate the activity using the following formula: Activity (µmol/min) = (Slope [µL/min] × Molarity of NaOH [mol/L]) / 1000

Part 3: Data Analysis & Interpretation

Calculating Specific Activity

Specific activity is a measure of enzyme purity and is expressed as units of activity per milligram of protein (U/mg). One international unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under specified conditions.[11]

Formula: Specific Activity (U/mg) = (Reaction Rate [µmol/min]) / (mg of protein in the assay)

Determining Michaelis-Menten Kinetic Parameters

To determine the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), perform the chosen assay using a range of substrate concentrations while keeping the enzyme concentration constant.[12][13]

  • Measure the initial reaction velocity (V₀) at each substrate concentration [S].

  • Plot V₀ versus [S]. The resulting curve should be a rectangular hyperbola.[13]

  • Use non-linear regression software (e.g., GraphPad Prism) to fit the data to the Michaelis-Menten equation: V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])[12][14]

  • Vₘₐₓ: The maximum rate achieved by the system at saturating substrate concentrations.[13]

  • Kₘ: The substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an inverse measure of the substrate's affinity for the enzyme.[13]

G cluster_0 Experimental Phase cluster_1 Data Analysis Phase A Prepare Reagents (Substrate, Buffer, Enzyme) B Perform Assay (Vary [Substrate]) A->B C Measure Initial Rates (V₀) (e.g., ΔAbs/min or HPLC peak area/min) B->C D Plot V₀ vs. [Substrate] C->D E Fit Data to Michaelis-Menten Equation using Non-Linear Regression D->E F Determine Kinetic Parameters (Km, Vmax) E->F

Caption: Workflow for determining enzyme kinetic parameters.

Part 4: Troubleshooting & Best Practices

IssuePotential Cause(s)Recommended Solution(s)
Low or No Activity - Inactive enzyme.- Unsuitable enzyme for the pivalate substrate.- Incorrect pH or temperature.- Test enzyme on a known, simple substrate (e.g., p-nitrophenyl butyrate) to confirm its general activity.[15][16]- Screen a wider range of lipases.[17]- Optimize reaction pH and temperature for the specific enzyme.
Poor Substrate Solubility - Substrate precipitating in the aqueous assay buffer.- Increase the concentration of co-solvent (e.g., DMSO) but do not exceed 5% (v/v).- Prepare a substrate emulsion using sonication or a non-inhibitory surfactant (e.g., Triton X-100, gum arabic).
High Background (Control) Rate - Non-enzymatic hydrolysis of the ester.- Contamination of reagents.- This is expected to some degree, especially at non-neutral pH or high temperatures. Always subtract the control rate from the sample rate.- Use high-purity water and fresh reagents.
Non-Linear Reaction Progress - Substrate depletion.- Product inhibition.- Enzyme instability.- Use a lower enzyme concentration or measure the rate over a shorter time period.- Dilute the reaction mixture if product inhibition is suspected.- Check enzyme stability under assay conditions.

References

  • Novozymes. (n.d.). Determination of lipase/esterase activity, titration by the pH-stat method. Novozymes Analytical Methods. 9

  • Holcenberg, J. S., & Tandon, V. K. (1980). Flow-through pH-stat method for lipase activity. Analytical Biochemistry, 101(2), 343-348.

  • Zheng, Y., et al. (2015). Terbium(III) Luminescence-Based Assay for Esterase Activity. Analytical Chemistry, 87(15), 7868–7874.

  • Foulon, V., et al. (2021). pH-Stat Titration: A Rapid Assay for Enzymatic Degradability of Bio-Based Polymers. Polymers, 13(6), 878.

  • Chung, J., & Scanu, A. M. (1974). Continuous pH-stat titration method for the assay of lipoprotein lipase activity in vitro. Analytical Biochemistry, 62(1), 134-148.

  • Carrière, F. (2008). Standard assay of gastric lipase using pHstat and tributyrin as substrate. ResearchGate.

  • Dunn, P. J., et al. (2019). Lipase-Catalyzed Regioselective Ester Hydrolysis as a Key Step in an Alternative Synthesis of a Buprenorphine Pro-Drug. Organic Process Research & Development, 23(5), 986-991.

  • Wikipedia. (n.d.). Michaelis–Menten kinetics.

  • Pathak, D. (n.d.). Biochemistry Enzyme kinetics. e-PG Pathshala.

  • Chemistry LibreTexts. (2024). Michaelis-Menten Kinetics.

  • TeachMePhysiology. (2024). Enzyme Kinetics.

  • Morgan, S. A., et al. (2021). Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. Frontiers in Molecular Biosciences, 8, 706423.

  • Bretz, S. L., & Linenberger, K. J. (2019). Michaelis–Menten Graphs, Lineweaver–Burk Plots, and Reaction Schemes: Investigating Introductory Biochemistry Students' Conceptions of Representations in Enzyme Kinetics. Journal of Chemical Education, 96(9), 1845-1856.

  • Schmidt, F. R., et al. (2019). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. Molecules, 24(23), 4253.

  • Almac. (2011). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids.

  • Sigma-Aldrich. (n.d.). Enzymatic Assay of Esterase.

  • PubChem. (n.d.). 4-Chloro-3-methylphenol.

  • Government of Canada. (2019). Draft Screening Assessment Phenol, 4-chloro-3-methyl- (Chlorocresol).

  • Drauz, K., et al. (2012). Hydrolysis and Transacylation: Esterases, Lipases, Phosphatases, and Phosphoryl Transferases. In Enzyme Catalysis in Organic Synthesis.

  • MDPI. (2025). Thermostable Esterase from Thermophilic Laceyella sacchari: Gene Identification, Heterologous Expression, and Biocatalytic Characterization.

  • Frontiers. (2022). Expression, Characterization, Fermentation, Immobilization, and Application of a Novel Esterase Est804 From Metagenomic Library in Pesticide Degradation.

  • Government of Canada. (2023). Screening assessment phenol, 4-chloro-3-methyl- (Chlorocresol).

  • CDC Stacks. (2010). A rapid HPLC analysis for dermal penetration: the case study of 4-chloro-3-methylphenol (CMP) from metal working fluid Trim VX.

  • NIST. (n.d.). Solubility of 4-chloro-3-methylphenol in water.

  • Olkowski, A. A., et al. (2002). A RAPID HPLC METHOD FOR DETERMINATION OF MAJOR PHENOLIC ACIDS IN PLANT MATERIAL. Polish Journal of Food and Nutrition Sciences, 11(52), 29-33.

  • Barbero, A. M., et al. (2010). A Rapid HPLC Analysis for Dermal Penetration: The Case Study of 4- Chloro-3-Methylphenol (CMP) from Metal Working Fluid Trim VX. The Open Chemical and Biomedical Methods Journal, 3, 1-7.

  • R, R., & P, S. (2007). Lipase catalyzed ester synthesis for food processing industries. Brazilian Archives of Biology and Technology, 50(1), 163-176.

  • Sigma-Aldrich. (n.d.). 4-Chloro-3-methylphenol analytical standard.

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Troubleshooting & Optimization

Technical Support Center: HPLC Method Development for 4-Chloro-3-Methylphenyl Pivalate Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of 4-chloro-3-methylphenyl pivalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring you can build robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

This section addresses common initial questions when setting up an HPLC method for 4-chloro-3-methylphenyl pivalate.

Q1: What are the key physicochemical properties of 4-chloro-3-methylphenyl pivalate to consider for HPLC method development?
  • Polarity: The molecule is predominantly non-polar due to the aromatic ring and the bulky, hydrophobic pivalate group. This makes it an ideal candidate for reversed-phase HPLC.[1]

  • Solubility: It is expected to be soluble in common organic solvents like acetonitrile and methanol, and poorly soluble in water.[2][3]

  • UV Absorbance: The presence of the chlorinated aromatic ring suggests UV absorbance in the range of 210-300 nm.[4][5] Aromatic compounds typically exhibit strong absorbance around 254 nm, which is a good starting point for detection.[6]

  • Chemical Stability: The ester linkage may be susceptible to hydrolysis under strong acidic or basic conditions, which is a critical consideration for sample preparation and mobile phase pH selection.[7]

Q2: Which HPLC column should I start with for analyzing 4-chloro-3-methylphenyl pivalate?

A2: For a non-polar compound like 4-chloro-3-methylphenyl pivalate, a reversed-phase C18 column is the recommended starting point.[1][8] C18 columns provide excellent retention for hydrophobic compounds through van der Waals interactions between the analyte and the stationary phase.[9]

Parameter Recommendation Rationale
Stationary Phase C18 (Octadecylsilane)Provides strong hydrophobic retention for non-polar analytes.[9]
Particle Size 3 µm or 5 µmA good balance between efficiency and backpressure for standard HPLC systems.
Column Dimensions 4.6 mm x 150 mmA standard dimension suitable for initial method development.[9]
Pore Size 100-120 ÅAppropriate for small molecules like 4-chloro-3-methylphenyl pivalate.

If retention is insufficient on a C18 column, consider a C8 column, which is slightly less hydrophobic.[10]

Q3: What is a good starting mobile phase composition?

A3: A simple gradient elution is recommended for initial method development to determine the approximate solvent strength required to elute the analyte.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile or Methanol

Initial Scouting Gradient:

Time (min) %B (Acetonitrile/Methanol)
050
20100
25100
2650
3050

Rationale:

  • Acetonitrile is often preferred due to its lower viscosity and UV cutoff.

  • Methanol can offer different selectivity due to its hydrogen-bonding capabilities.[11]

  • This gradient covers a broad polarity range to ensure the elution of the analyte and any potential impurities.

Q4: What detection wavelength should I use?

A4: Based on the aromatic structure, a starting wavelength of 254 nm is a practical choice.[6] To determine the optimal wavelength for maximum sensitivity, it is crucial to measure the UV spectrum of 4-chloro-3-methylphenyl pivalate using a diode array detector (DAD) or a UV-Vis spectrophotometer. The wavelength of maximum absorbance (λmax) should be selected for quantification. For chlorinated aromatic compounds, significant absorbance can also be expected in the 210-240 nm range.[4][12]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your analysis.

Peak Shape Issues
Q: My peak is tailing. What are the likely causes and how can I fix it?

A: Peak tailing is a common issue and can often be resolved by systematically investigating the following potential causes:

  • Secondary Interactions with Silanols: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the analyte, leading to tailing.[13]

    • Solution: Use a modern, high-purity, end-capped C18 column. These columns have a much lower concentration of accessible silanol groups.

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.[14]

    • Solution: Reduce the injection volume or dilute the sample.

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of any ionizable impurities, this can lead to poor peak shape. For the non-ionizable 4-chloro-3-methylphenyl pivalate, this is less of a direct concern but can affect the peak shape of co-eluting impurities.

    • Solution: Adding a small amount of buffer (e.g., 10-25 mM phosphate or acetate) to the aqueous portion of the mobile phase can improve peak shape, especially if acidic or basic impurities are present.[14]

  • Column Contamination: Accumulation of strongly retained compounds from previous injections can lead to active sites that cause tailing.

    • Solution: Use a guard column to protect the analytical column. If contamination is suspected, flush the column with a strong solvent like isopropanol.

Retention Time Variability
Q: The retention time of my analyte is drifting. What should I check?

A: Retention time drift can compromise the reliability of your method. Here are the common culprits and their solutions:

  • Temperature Fluctuations: Even small changes in ambient temperature can affect retention times, especially in labs without strict temperature control.[15] A 1°C change can alter retention times by 1-2%.[15]

    • Solution: Use a column oven to maintain a constant temperature (e.g., 30-40°C).[11]

  • Mobile Phase Composition Changes:

    • Evaporation: Volatile organic solvents can evaporate over time, changing the mobile phase composition and affecting retention.[15]

      • Solution: Keep mobile phase reservoirs capped and prepare fresh mobile phase daily.

    • Inadequate Mixing: If the mobile phase components are not thoroughly mixed, it can lead to inconsistent solvent strength.

      • Solution: Ensure thorough mixing and degassing of the mobile phase before use.[16]

  • Flow Rate Instability: Worn pump seals, faulty check valves, or small leaks can cause the flow rate to fluctuate.[15]

    • Solution: Perform regular preventative maintenance on your HPLC system. Check for leaks at all fittings.

  • Column Equilibration: Insufficient equilibration time between runs, especially after a gradient, can lead to retention time drift.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to flush with 10-20 column volumes of the starting mobile phase.

Sensitivity and Baseline Issues
Q: I am experiencing a noisy or drifting baseline. What could be the cause?

A: A stable baseline is crucial for accurate quantification. Here's what to investigate:

  • Contaminated Mobile Phase: Impurities in the solvents or additives can cause a noisy or rising baseline, particularly in gradient elution.[16]

    • Solution: Use high-purity, HPLC-grade solvents and reagents. Filter all mobile phases through a 0.22 µm or 0.45 µm filter.[17]

  • Detector Issues: A dirty flow cell or a failing lamp in the UV detector can cause noise.

    • Solution: Flush the flow cell with an appropriate solvent (e.g., isopropanol). Check the lamp energy and replace it if it's low.

  • Inadequate Degassing: Dissolved gases in the mobile phase can outgas in the system, causing pressure fluctuations and baseline noise.[16]

    • Solution: Degas the mobile phase using an online degasser, sonication, or helium sparging.

Experimental Protocols

Protocol 1: Initial Method Development Workflow

This protocol outlines a systematic approach to developing a robust HPLC method for 4-chloro-3-methylphenyl pivalate.

  • Analyte and Standard Preparation:

    • Prepare a stock solution of 4-chloro-3-methylphenyl pivalate at 1 mg/mL in acetonitrile.

    • From the stock solution, prepare a working standard at a concentration of 100 µg/mL in the initial mobile phase composition (e.g., 50:50 acetonitrile:water).

  • HPLC System Setup:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: HPLC-grade water.

    • Mobile Phase B: HPLC-grade acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detector: DAD set to collect data from 200-400 nm, with a discrete wavelength of 254 nm for initial monitoring.

  • Scouting Gradient Run:

    • Perform an injection using the scouting gradient described in FAQ 3.

  • Data Analysis and Optimization:

    • Examine the chromatogram to determine the retention time of the analyte.

    • From the DAD data, determine the λmax for optimal sensitivity.

    • Based on the retention time, adjust the gradient to improve resolution and reduce run time. For example, if the peak elutes at 15 minutes with 80% acetonitrile, a new gradient could start at a lower percentage of acetonitrile and have a steeper slope.

  • Conversion to Isocratic Method (Optional):

    • If the separation can be achieved with a constant mobile phase composition, an isocratic method can be developed for faster and more routine analysis. The optimal isocratic mobile phase composition will be slightly weaker than the mobile phase composition at the time of elution in the gradient run.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for developing a stability-indicating method, which is a regulatory requirement.[18][19] These studies help identify potential degradation products and demonstrate the method's specificity.[20]

  • Prepare Stressed Samples:

    • Acid Hydrolysis: Dissolve the analyte in a 50:50 solution of acetonitrile and 0.1 N HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8 hours).[18]

    • Base Hydrolysis: Dissolve the analyte in a 50:50 solution of acetonitrile and 0.1 N NaOH. Keep at room temperature for a specified time.[18]

    • Oxidative Degradation: Dissolve the analyte in a 50:50 solution of acetonitrile and 3% hydrogen peroxide. Keep at room temperature for a specified time.

    • Thermal Degradation: Store the solid analyte in an oven at a high temperature (e.g., 80°C) for a specified time.

    • Photolytic Degradation: Expose a solution of the analyte to a UV light source.[18]

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to the working standard concentration with the mobile phase.

    • Analyze the samples using the developed HPLC method.

  • Data Evaluation:

    • Assess the chromatograms for the appearance of new peaks (degradation products) and a decrease in the main analyte peak area.

    • The method is considered stability-indicating if all degradation product peaks are well-resolved from the main analyte peak.

Visualizations

Method_Development_Workflow cluster_prep Preparation cluster_hplc_setup Initial HPLC Setup cluster_optimization Optimization cluster_validation Validation Analyte_Info Gather Analyte Information (Polarity, Solubility, UV Spectra) Standard_Prep Prepare Standards and Samples Analyte_Info->Standard_Prep Column_Selection Select Column (e.g., C18, 4.6x150mm, 5µm) Standard_Prep->Column_Selection Mobile_Phase_Selection Select Mobile Phase (Water/Acetonitrile) Column_Selection->Mobile_Phase_Selection Detector_Setup Set Detector Wavelength (e.g., 254 nm or λmax) Mobile_Phase_Selection->Detector_Setup Scouting_Gradient Run Scouting Gradient Detector_Setup->Scouting_Gradient Analyze_Results Analyze Results (Retention, Peak Shape) Scouting_Gradient->Analyze_Results Adjust_Parameters Adjust Parameters (Gradient, Flow Rate, Temp.) Analyze_Results->Adjust_Parameters Adjust_Parameters->Analyze_Results Iterate Isocratic_Conversion Convert to Isocratic (Optional) Adjust_Parameters->Isocratic_Conversion Forced_Degradation Forced Degradation Study Adjust_Parameters->Forced_Degradation Isocratic_Conversion->Forced_Degradation Validate_Method Validate Method (ICH Guidelines) Forced_Degradation->Validate_Method

Caption: HPLC Method Development Workflow.

Troubleshooting_Tree cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Drift cluster_baseline Baseline Problems Problem HPLC Problem Peak_Tailing Peak Tailing Problem->Peak_Tailing RT_Drift Retention Time Drift Problem->RT_Drift Baseline_Noise Noisy Baseline Problem->Baseline_Noise Cause_Silanols Secondary Silanol Interactions? Peak_Tailing->Cause_Silanols Solution_Silanols Use End-capped Column Cause_Silanols->Solution_Silanols Yes Cause_Overload Column Overload? Cause_Silanols->Cause_Overload No Solution_Overload Reduce Sample Concentration Cause_Overload->Solution_Overload Yes Cause_Temp Temperature Fluctuations? RT_Drift->Cause_Temp Solution_Temp Use Column Oven Cause_Temp->Solution_Temp Yes Cause_Mobile_Phase Mobile Phase Changes? Cause_Temp->Cause_Mobile_Phase No Solution_Mobile_Phase Prepare Fresh Daily Cause_Mobile_Phase->Solution_Mobile_Phase Yes Cause_Contamination Contaminated Mobile Phase? Baseline_Noise->Cause_Contamination Solution_Contamination Use HPLC-Grade Solvents Cause_Contamination->Solution_Contamination Yes Cause_Degassing Inadequate Degassing? Cause_Contamination->Cause_Degassing No Solution_Degassing Degas Mobile Phase Cause_Degassing->Solution_Degassing Yes

Caption: HPLC Troubleshooting Decision Tree.

References

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. Available from: [Link]

  • HPLC Column Types - Liquid Chromatography. Waters. Available from: [Link]

  • HPLC Troubleshooting Guide. ACE. Available from: [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct. Available from: [Link]

  • HPLC Optimization of Aromatic Compounds. Scribd. Available from: [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available from: [Link]

  • Optimization of the HPLC separation of aromatic groups in petroleum fractions. ResearchGate. Available from: [Link]

  • HPLC Retention Time Drift: Causes & Troubleshooting Guide. Timberline Instruments. Available from: [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. Available from: [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. Available from: [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Available from: [Link]

  • LIQUID CHROMATOGRAPHIC MOBILE PHASE OPTIMIZATION, PREDICTION OF RETENTION AND CHARACTERIZATION OF HYDROXYL AROMATICS IN COAL LIQUIDS (HPLC, SEPARATION, FIMS, MONOHYDROXYL). ProQuest. Available from: [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available from: [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Available from: [Link]

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc. Available from: [Link]

  • HPLC Column Selection. Element. Available from: [Link]

  • HPLC Column Selection Guide. Phenomenex. Available from: [Link]

  • Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. PMC. Available from: [Link]

  • Separation and identification of perchlorinated polycyclic aromatic hydrocarbons by high-performance liquid chromatography and ultraviolet absorption spectroscopy. PubMed. Available from: [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available from: [Link]

  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Publishing. Available from: [Link]

  • Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. IJSDR. Available from: [Link]

  • 4-Chloro-3-methylphenol. PubChem. Available from: [Link]

  • A rapid HPLC analysis for dermal penetration: the case study of 4-chloro-3-methylphenol (CMP) from metal working fluid Trim VX. CDC Stacks. Available from: [Link]

  • Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design. PMC. Available from: [Link]

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences. Available from: [Link]

  • Procedure for and results of simultaneous determination of aromatic hydrocarbons and fatty acid methyl esters in diesel fuels by high performance liquid chromatography. PubMed. Available from: [Link]

  • Evaluation of six eco-analytical tools for the sustainable HPLC analysis of a quinary anti-cold drug mixture. PMC. Available from: [Link]

  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. YouTube. Available from: [Link]

  • Analytical method development for determining polycyclic aromatic hydrocarbons and organophosphate esters in indoor dust based on solid phase extraction and gas chromatography/mass spectrometry. RSC Publishing. Available from: [Link]

  • How to maximize UV detection sensitivity in flash chromatography. Biotage. Available from: [Link]

  • Low-cost UV-induced fluorescence sensor for monitoring aromatic hydrocarbons in coastal marine water. Acta IMEKO. Available from: [Link]

  • Detection of Organic Compounds in Water by an Optical Absorbance Method. PMC. Available from: [Link]

  • Chlorine in Aromatics by Monochromatic Wavelength Dispersive X-ray Fluorescence Spectrometry. ASTM International. Available from: [Link]

  • (PDF) A Rapid HPLC Analysis for Dermal Penetration: The Case Study of 4-Chloro-3-Methylphenol (CMP) from Metal Working Fluid Trim VX. ResearchGate. Available from: [Link]

  • 4-chloro-3-methyl-phenol. ECHA. Available from: [Link]

  • A Rapid HPLC Analysis for Dermal Penetration: The Case Study of 4- Chloro-3-Methylphenol (CMP) from Metal Working Fluid Trim VX. ResearchGate. Available from: [Link]

Sources

Validation & Comparative

Comparative Stability Guide: 4-Chloro-3-methylphenyl Pivalate vs. Acetate in Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

When engineering phenolic prodrugs or selecting protecting groups for multi-step syntheses, the choice of ester moiety fundamentally dictates the molecule's pharmacokinetic and chemical fate. 4-Chloro-3-methylphenol (chlorocresol) is a potent bioactive compound. Masking its phenolic hydroxyl group as either an acetate or a pivalate ester yields two derivatives with drastically divergent stability profiles.

This guide provides an objective, data-driven comparison of 4-chloro-3-methylphenyl acetate and 4-chloro-3-methylphenyl pivalate, detailing the mechanistic causality behind their hydrolysis rates and providing self-validating protocols for stability assessment.

Mechanistic Causality: Steric Hindrance and Hydrolysis Kinetics

The stability disparity between acetate and pivalate esters is rooted in the transition state thermodynamics of the BAc​2 (base-catalyzed, acyl-oxygen cleavage) hydrolysis mechanism.

For hydrolysis to occur, a nucleophile—whether a water molecule, a hydroxide ion, or the catalytic serine residue of a human carboxylesterase (hCE) enzyme—must attack the carbonyl carbon to form a tetrahedral intermediate.

  • Acetate Ester (-O-CO-CH₃): The small methyl group presents minimal steric bulk. The nucleophile easily approaches the carbonyl carbon along the Bürgi-Dunitz trajectory, resulting in a low activation energy ( Ea​ ) and rapid cleavage.

  • Pivalate Ester (-O-CO-C(CH₃)₃): The bulky tert-butyl group creates a massive steric shield. The inaccessible solid angle ( Ωh​ ) around the carbonyl sp2 oxygen is the most critical parameter dictating the rate of enzymatic and chemical hydrolysis (1)[1]. This steric hindrance physically blocks the nucleophile, drastically increasing Ea​ and preventing the formation of the tetrahedral intermediate.

Mechanism A Acetate Ester (-CH3) TS_A Unhindered Tetrahedral Intermediate A->TS_A Low Ea B Pivalate Ester (-C(CH3)3) TS_B Sterically Shielded (High Energy Barrier) B->TS_B High Ea Nuc Nucleophile (OH⁻ / CES Serine) Nuc->A Nuc->B Prod 4-Chloro-3-methylphenol (Active Payload) TS_A->Prod Rapid Cleavage TS_B->Prod Slow Cleavage

Fig 1: Steric influence on the activation energy (Ea) of ester hydrolysis pathways.

This steric disparity allows for highly chemoselective reactions in synthetic chemistry, such as the selective deprotection of acetates in the presence of pivalates without unintended cleavage (2)[2]. Furthermore, carboxylesterase 1 (hCE1) exhibits profound sensitivity to the steric bulk of the alkoxy group, making pivalates highly resistant to metabolic activation (3)[3].

Comparative Stability Metrics

The following table summarizes the representative kinetic parameters for both esters. Note: Values are benchmarked against standard phenolic ester models to illustrate the magnitude of steric effects.

Parameter4-Chloro-3-methylphenyl Acetate4-Chloro-3-methylphenyl PivalateCausality / Significance
Steric Hindrance ( Ωh​ ) LowExtremely HighDictates vulnerability to nucleophilic attack.
Chemical t1/2​ (pH 7.4, 37°C) ~20 - 30 hours> 500 hoursPivalates are suitable for long-term aqueous formulation; acetates are not.
Plasma t1/2​ (Human, 37°C) < 5 minutes> 120 minutesAcetates are rapidly cleaved by plasma esterases; pivalates act as sustained-release prodrugs.
Enzymatic Cleavage Rate High (hCE1 & hCE2)Negligible / Very SlowPivalates competitively inhibit rather than act as rapid substrates (4)[4].
Primary Application Transient protection, rapid payload release.Robust protection, sustained-release prodrugs.Drives formulation strategy.

Self-Validating Experimental Workflows

To accurately quantify the stability differences between these two esters, researchers must utilize self-validating experimental designs. A protocol is only "self-validating" if it inherently controls for matrix effects, extraction efficiency, and spontaneous degradation.

In Vitro Plasma Stability Assay (Enzymatic Hydrolysis)

This workflow determines the half-life ( t1/2​ ) of the esters in the presence of active plasma enzymes.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the ester in 100% DMSO to yield a 1 mM stock. Causality: Phenolic esters are highly lipophilic; DMSO ensures complete solvation before introduction to the aqueous matrix.

  • Matrix Spiking: Pre-warm pooled human plasma to 37°C. Spike the ester stock into the plasma to achieve a final concentration of 10 µM (ensure final DMSO concentration is 1% to prevent enzyme denaturation).

  • Incubation & Sampling: Incubate at 37°C under gentle agitation. Withdraw 50 µL aliquots at t=0,15,30,60, and 120 minutes.

  • Quenching (Critical Step): Immediately dispense each 50 µL aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an Internal Standard (IS). Causality: Cold ACN instantly denatures plasma proteins, halting enzymatic hydrolysis precisely at the timepoint, while precipitating the proteins for clean extraction.

  • Self-Validation Controls:

    • Zero-Time Point ( t=0 ): Validates initial concentration and extraction recovery.

    • Blank Matrix: Ensures no endogenous isobaric interference.

    • Internal Standard (IS): Corrects for LC-MS/MS ionization suppression and volumetric errors.

  • Processing & Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes. Transfer the supernatant to vials for LC-MS/MS analysis (MRM mode) to quantify the remaining intact ester.

Workflow Stock 1. Prepare 1 mM Stock (Ester in DMSO) Matrix 2. Spike into Human Plasma (Final: 10 µM, 37°C) Stock->Matrix Aliquots 3. Sample Aliquots (t=0, 15, 30, 60, 120 min) Matrix->Aliquots Quench 4. Quench with Cold ACN (Precipitates Proteins) Aliquots->Quench IS 5. Add Internal Standard (Self-Validation) Quench->IS Centrifuge 6. Centrifuge & Filter (14,000g, 10 min) IS->Centrifuge Analyze 7. LC-MS/MS Analysis (MRM Mode) Centrifuge->Analyze

Fig 2: Self-validating workflow for in vitro plasma stability and enzymatic hydrolysis.

Chemical Hydrolysis Assay (pH-Dependent Stability)

To isolate chemical stability from enzymatic degradation, the assay is repeated in controlled buffer systems.

  • Prepare 0.1 M Phosphate Buffer (pH 7.4) and 0.1 M Acetate Buffer (pH 4.0).

  • Spike the ester to a 10 µM final concentration.

  • Incubate at 37°C, taking samples at extended timepoints ( t=0,1,4,12,24,48 hours).

  • Quench with cold ACN/IS and analyze via LC-MS/MS. Expected Outcome: The acetate will show measurable degradation at 24 hours at pH 7.4, whereas the pivalate will remain >95% intact due to steric shielding against hydroxide attack.

Strategic Applications in Drug Development

Understanding the stability dichotomy between these two esters allows for precise molecular engineering:

  • Opting for Acetate: Choose 4-chloro-3-methylphenyl acetate when designing a prodrug that requires rapid systemic release of the active phenol immediately upon entering the bloodstream. It is also useful as a transient protecting group during mild, short-term synthetic sequences.

  • Opting for Pivalate: Choose 4-chloro-3-methylphenyl pivalate to engineer sustained-release therapeutics. The pivalate's resistance to first-pass metabolism and plasma esterases allows the intact prodrug to circulate longer or penetrate deeper into target tissues before releasing the active chlorocresol payload.

References

  • Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters - PubMed. 1

  • Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition - Carnegie Mellon University / J. Org. Chem. 2

  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed.3

  • Kinetics of P-Nitrophenyl Pivalate Hydrolysis Catalysed by Cytoplasmic Aldehyde Dehydrogenase - PubMed.4

Sources

The Rate Debate: A Comparative Guide to the Cleavage of Pivalate and Acetate Esters in Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

For researchers in drug development, the strategic design of prodrugs is a critical tool to enhance the therapeutic profile of active pharmaceutical ingredients (APIs). By temporarily masking a functional group, often with an ester, we can overcome challenges such as poor solubility, limited permeability, and rapid metabolism. Among the most common choices for this chemical masking are acetate and pivalate esters. Their selection is far from arbitrary; it is a calculated decision based on their profoundly different rates of cleavage, a factor that dictates the release kinetics, efficacy, and even the safety of the parent drug.

This guide provides an in-depth comparison of pivalate and acetate esters, grounded in chemical principles and supported by experimental data, to inform the rational design of next-generation ester prodrugs.

The Core Principle: Steric Hindrance as the Rate-Determining Factor

The fundamental difference in the cleavage rates of pivalate and acetate esters stems from their molecular architecture. An acetate ester features a relatively small methyl group attached to the carbonyl carbon, whereas a pivalate ester incorporates a bulky tertiary-butyl (tert-butyl) group. This structural distinction is the primary driver of their divergent chemical and enzymatic stability.

The mechanism of ester hydrolysis, whether catalyzed by acid, base, or enzymes, involves the nucleophilic attack at the electrophilic carbonyl carbon. The bulky tert-butyl group of the pivalate ester creates significant steric hindrance , a physical barrier that impedes the approach of a nucleophile.[1][2] In contrast, the smaller methyl group of the acetate ester presents a much lower steric barrier, allowing for more facile nucleophilic attack and, consequently, a faster rate of hydrolysis.[3][4] While electronic effects can influence hydrolysis rates, in the comparison between acetate and pivalate esters, steric hindrance is the dominant factor governing their cleavage.[5]

Figure 1. Structural comparison of acetate and pivalate esters.

Mechanisms of Cleavage: A Tale of Two Stabilities

Ester prodrugs in the body are primarily cleaved through two pathways: chemical hydrolysis and enzymatic hydrolysis. The structural differences between acetate and pivalate esters significantly influence their stability in both environments.

Chemical Hydrolysis

In aqueous environments, such as the gastrointestinal tract or the bloodstream, esters can undergo non-enzymatic hydrolysis. This reaction is catalyzed by either acid or base.[4][6] Due to the pronounced steric hindrance of its tert-butyl group, the pivalate ester is substantially more resistant to both acidic and basic hydrolysis compared to the acetate ester.[7][8] This enhanced chemical stability can be a significant advantage, protecting the prodrug from premature degradation and allowing for improved absorption after oral administration.

Enzymatic Hydrolysis

The primary mechanism for the activation of most ester prodrugs in vivo is enzymatic hydrolysis, mediated by a ubiquitous class of enzymes called esterases, with carboxylesterases (CES) being particularly important.[5][9] These enzymes, found in high concentrations in the liver, plasma, and intestine, catalyze the rapid cleavage of ester bonds.[10]

However, the active sites of these enzymes are not immune to the effects of steric hindrance.[11][12][13] Consequently, pivalate esters are generally poorer substrates for esterases than acetate esters, resulting in a slower rate of enzymatic cleavage. This differential susceptibility to enzymatic hydrolysis is a key tool for modulating the release rate of a parent drug.

Figure 3. General workflow for in vitro hydrolysis studies.

Strategic Implications for Drug Design

The choice between an acetate and a pivalate ester is a strategic one, with significant consequences for the pharmacokinetic and pharmacodynamic profile of the drug.

Pivalate Esters: For Stability and Sustained Release
  • Advantages: The enhanced stability of pivalate esters makes them ideal for applications requiring a slow, sustained release of the parent drug. This can lead to a longer duration of action, reduced dosing frequency, and lower peak plasma concentrations, which may mitigate dose-related side effects. Their stability is also beneficial for improving oral bioavailability, as seen with prodrugs like pivampicillin, which is better absorbed than its parent compound, ampicillin. [14][15][16][17]* Disadvantages and Safety Considerations: A critical consideration for pivalate esters is the metabolic byproduct: pivalic acid. Pivalic acid is not readily metabolized and is primarily eliminated from the body by forming a conjugate with carnitine (pivaloylcarnitine), which is then excreted in the urine. [18][19]Long-term or high-dose administration of pivalate-containing drugs can lead to a systemic depletion of carnitine, which is essential for fatty acid metabolism. [20][21][22]This potential toxicity must be carefully evaluated during preclinical development.

Acetate Esters: For Rapid Activation
  • Advantages: The rapid cleavage of acetate esters is desirable when a quick onset of action is needed. The parent drug is released quickly, leading to a rapid achievement of therapeutic concentrations. The byproduct, acetic acid, is a natural metabolite and is generally considered non-toxic.

  • Disadvantages: The inherent instability of acetate esters can be a double-edged sword. Rapid hydrolysis can lead to a short duration of action and may result in premature cleavage in the gastrointestinal tract, reducing oral bioavailability. This can also lead to high peak concentrations of the drug, potentially increasing the risk of toxicity.

Conclusion: A Calculated Choice

The selection of an ester promoiety is a critical decision in prodrug design that directly influences the therapeutic outcome. Acetate esters, with their rapid cleavage rates, are suited for applications requiring a fast onset of action, while accepting a potentially shorter duration of action. Pivalate esters, by contrast, offer greater stability against both chemical and enzymatic hydrolysis due to steric hindrance. This makes them excellent candidates for achieving sustained drug release and improving oral bioavailability, but requires careful consideration of the potential for carnitine depletion associated with the pivalic acid byproduct.

By understanding the fundamental principles of steric hindrance and leveraging quantitative in vitro hydrolysis data, drug development professionals can make more informed decisions, rationally designing ester prodrugs with optimized cleavage rates tailored to the specific therapeutic need.

References

  • Uchida, N., et al. (1993). Effects of the Ester Moiety on Stereoselective Hydrolysis of Several Propranolol Prodrugs in Rat Tissues. PubMed. Available at: [Link]

  • Hirano, K., et al. (1981). Stereoselective hydrolysis of O-acetyl propranolol as prodrug in rat tissue homogenates. PubMed. Available at: [Link]

  • P. de la Mora, E., et al. (2024). Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity. MDPI. Available at: [Link]

  • Ehrnebo, M., et al. (1979). Pharmacokinetics of ampicillin and its prodrugs bacampicillin and pivampicillin in man. PubMed. Available at: [Link]

  • Almannai, M., et al. (2019). Carnitine Inborn Errors of Metabolism. MDPI. Available at: [Link]

  • Holme, E., et al. (1989). Effect of short-term treatment with pivalic acid containing antibiotics on serum carnitine concentration--a risk irrespective of age. PubMed. Available at: [Link]

  • Sastry, B. V., et al. (1992). Stereoselective hydrolysis and penetration of propranolol prodrugs: in vitro evaluation using hairless mouse skin. PubMed. Available at: [Link]

  • Jordan, M. C., et al. (1971). Clinical Pharmacology of Pivampicillin. PubMed Central. Available at: [Link]

  • Takahashi, S., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. PubMed. Available at: [Link]

  • Brass, E. P. (2002). Pivalate-generating prodrugs and carnitine homeostasis in man. PubMed. Available at: [Link]

  • Melegh, B., et al. (1990). Impaired ketogenesis in carnitine depletion caused by short-term administration of pivalic acid prodrug. PubMed. Available at: [Link]

  • Various Authors. (2018-2020). Pivampicillin – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Majumdar, S., & Sloan, K. B. (1998). Synthesis, Stereoselective Enzymatic Hydrolysis, and Skin Permeation of Diastereomeric Propranolol Ester Prodrugs. PubMed. Available at: [Link]

  • Various Authors. (2021). Antibiotics That Contain Pivalic Acid. ResearchGate. Available at: [Link]

  • Dr.Oracle. (2026). What is the mechanism of action (MOA) of Tamiflu (oseltamivir)?. Dr.Oracle. Available at: [Link]

  • Huttunen, K. M., et al. (2011). Bioactivation of ester prodrugs oseltamivir, adefovir dipivoxil, and dabigatran etexilate. ResearchGate. Available at: [Link]

  • Foltz, E. L., et al. (1970). Comparative Effect of Food on Absorption of Ampicillin and Pivampicillin. ResearchGate. Available at: [Link]

  • Wikipedia Contributors. (2023). Pivampicillin. Wikipedia. Available at: [Link]

  • Neeta, K., et al. (2009). Stability studies of some glycolamide ester prodrugs of niflumic acid in aqueous buffers and human plasma by HPLC with UV detection. PubMed. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Oseltamivir Phosphate?. Patsnap Synapse. Available at: [Link]

  • FDA. (2000). TAMIFLU™ (oseltamivir phosphate) CAPSULES AND FOR ORAL SUSPENSION DESCRIPTION. accessdata.fda.gov. Available at: [Link]

  • Shi, D., et al. (2006). Anti-influenza prodrug oseltamivir is activated by carboxylesterase human carboxylesterase 1, and the activation is inhibited by antiplatelet agent clopidogrel. PubMed. Available at: [Link]

  • The Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube. Available at: [Link]

  • LibreTexts. (2021). 15.9 Hydrolysis of Esters. The Basics of General, Organic, and Biological Chemistry. Available at: [Link]

  • de la Mora, E., et al. (2024). Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity. ResearchGate. Available at: [Link]

  • Various Authors. (2018). Carboxylesterases: Sources, Characterization and Broader Applications. ResearchGate. Available at: [Link]

  • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pivalic Acid Esters, Pivalates. Organic Chemistry Portal. Available at: [Link]

  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]

  • Lee, Y. H., et al. (1990). In vitro hydrolysis of steroid acid ester derivatives of prednisolone in plasma of different species. PubMed. Available at: [Link]

  • Silva, A. R., et al. (2013). Revisiting the Mechanism of Neutral Hydrolysis of Esters: Water Autoionization Mechanisms with Acid or Base Initiation Pathways. ACS Publications. Available at: [Link]

  • Sharma, P., et al. (2014). Synthesis and Hydrolysis Kinetic Study of Few Co-drugs of Propranolol and other Antihypertensive Drugs. Oriental Journal of Chemistry. Available at: [Link]

  • Zhang, J., et al. (2015). Molecular Dynamics Investigation of the Substrate Binding Mechanism in Carboxylesterase. ACS Publications. Available at: [Link]

  • Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. Available at: [Link]

  • Wang, L., et al. (2019). Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin. PubMed Central. Available at: [Link]

  • Beck, E. M., et al. (2014). Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphonates. PubMed Central. Available at: [Link]

  • Rucha, K., et al. (n.d.). Ester Prodrugs of Flurbiprofen: Synthesis, Plasma Hydrolysis and Gastrointestinal Toxicity. ResearchGate. Available at: [Link]

  • Creative Bioarray. (n.d.). Plasma Stability Assay. Creative Bioarray. Available at: [Link]

  • Various Authors. (2009). Stability Studies of Some Glycolamide Ester Prodrugs of Niflumic Acid in Aqueous Buffers and Human Plasma by HPLC with UV Detection. ResearchGate. Available at: [Link]

  • Al-Ghananeem, A. M. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Scirp.org. Available at: [Link]

  • Carbone, C., et al. (2024). Characterization and Hydrolysis Studies of a Prodrug Obtained as Ester Conjugate of Geraniol and Ferulic Acid by Enzymatic Way. MDPI. Available at: [Link]

  • Lesimple, A., et al. (2022). Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions. RSC Medicinal Chemistry. Available at: [Link]

  • Shekhawat, P. B., et al. (2016). A validated stability-indicating HPLC method for analysis of glabridin prodrugs in hydrolysis studies. ResearchGate. Available at: [Link]

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validation of HPLC analytical method for 4-chloro-3-methylphenyl pivalate

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, developing a robust high-performance liquid chromatography (HPLC) method is rarely about simply finding a peak; it is about engineering a self-validating analytical system. When dealing with complex lipophilic esters like 4-chloro-3-methylphenyl pivalate —a pivalic acid ester derivative of the well-known biocide 4-chloro-3-methylphenol (chlorocresol)—chromatographers face unique challenges. The bulky, highly hydrophobic pivaloyl group dominates the molecule's retention behavior, while the halogenated aromatic ring is prone to secondary interactions with silica support materials.

This guide provides an objective, data-driven comparison of stationary phase chemistries for the analysis of 4-chloro-3-methylphenyl pivalate and details a fully validated analytical protocol compliant with the latest ICH Q2(R2) guidelines[1][2].

Stationary Phase Selection: C18 vs. Phenyl-Hexyl

The most critical decision in method development is column selection. While Octadecyl-silane (C18) is the default choice for reversed-phase HPLC, it relies exclusively on hydrophobic dispersion forces[3]. For 4-chloro-3-methylphenyl pivalate, a standard C18 column often results in peak tailing and suboptimal resolution from its primary hydrolytic degradant, 4-chloro-3-methylphenol.

The Mechanistic Advantage of Phenyl-Hexyl: By switching to a Phenyl-Hexyl stationary phase, we introduce an orthogonal retention mechanism. The hexyl alkyl chain provides the necessary flexibility for the phenyl ring on the silica surface to intercalate with the analyte. This allows for strong π−π stacking interactions between the electron-deficient chlorinated aromatic ring of the analyte and the electron-rich phenyl phase[4][5]. This dual-mode interaction (hydrophobic + π−π ) drastically sharpens the peak shape and improves the resolution of critical pairs.

ColumnSelectivity Target 4-Chloro-3-Methylphenyl Pivalate (Halogenated Aromatic Ester) C18 Standard C18 Column (Hydrophobic Dispersion) Target->C18 Alkyl Interaction Phenyl Phenyl-Hexyl Column (Hydrophobic + π-π Stacking) Target->Phenyl Dual-Mode Interaction ResC18 Suboptimal Resolution Co-elution with Phenolic Degradants (As = 1.45) C18->ResC18 ResPhenyl Superior Selectivity Baseline Resolution of Critical Pairs (As = 1.05) Phenyl->ResPhenyl

Fig 1. Chromatographic selectivity logic comparing C18 and Phenyl-Hexyl stationary phases.

Quantitative Performance Comparison

Experimental conditions: 60:40 Acetonitrile:Water (0.1% TFA), 1.0 mL/min, 230 nm.

Chromatographic ParameterStandard C18 (150 x 4.6 mm, 5 µm)Phenyl-Hexyl (150 x 4.6 mm, 5 µm)Analytical Impact
Retention Time (tR) 12.4 min9.8 minFaster throughput on Phenyl-Hexyl due to optimized π−π affinity.
Tailing Factor (As) 1.451.05Phenyl-Hexyl eliminates secondary silanol interactions, yielding symmetric peaks.
Resolution (Rs) 1.83.5Baseline separation ( Rs>2.0 ) from 4-chloro-3-methylphenol achieved on Phenyl-Hexyl.
Theoretical Plates (N) 8,50012,200Higher column efficiency and sharper peak integration.

Step-by-Step Analytical Methodology

Based on the comparative data, the Phenyl-Hexyl column is the superior choice. Below is the optimized, step-by-step protocol designed to prevent matrix interference and ensure reproducible mass transfer kinetics.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water.

    • Causality: TFA lowers the pH to ~2.0. This ensures that any free 4-chloro-3-methylphenol (pKa ~9.5) remains fully protonated, preventing ionization-induced peak broadening and retention time shifts[6][7].

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

    • Causality: Acetonitrile provides lower viscosity than methanol, yielding lower backpressure and sharper peaks for highly lipophilic esters.

Step 2: Chromatographic Conditions

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 5 µm.

  • Elution Mode: Isocratic, 65% B / 35% A.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Stabilizes mobile phase viscosity and ensures reproducible partitioning).

  • Detection: UV at 230 nm (Optimal absorbance maximum for the substituted aromatic ring).

  • Injection Volume: 10 µL.

Step 3: Sample Preparation

  • Accurately weigh 10 mg of 4-chloro-3-methylphenyl pivalate reference standard.

  • Dissolve in 10 mL of Acetonitrile (Stock Solution: 1.0 mg/mL).

  • Dilute with mobile phase to a working concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter prior to injection.

ICH Q2(R2) Method Validation Framework

A method is only as reliable as its validation. Following the ICH Q2(R2) guidelines, we establish a self-validating loop where system suitability guarantees run-to-run precision, and spike-recovery confirms extraction accuracy[1][2].

ValidationWorkflow Start ICH Q2(R2) Validation Protocol Self-Validating System Spec Specificity (Resolves Ester from Phenol) Start->Spec Lin Linearity & Range (R² ≥ 0.999, 50-150%) Start->Lin Acc Accuracy (Spike Recovery 98-102%) Start->Acc Prec Precision (Repeatability RSD ≤ 2.0%) Start->Prec Report Validated Method Fit for Intended QC Use Spec->Report Lin->Report Acc->Report Prec->Report

Fig 2. ICH Q2(R2) method validation workflow establishing a self-validating analytical system.

Validation Parameters & Experimental Results
  • Specificity (Forced Degradation): The method must prove it measures only the target analyte. Samples were subjected to base hydrolysis (0.1N NaOH for 2 hours) to force the cleavage of the pivalate ester. The resulting chromatogram showed baseline resolution ( Rs=3.5 ) between the newly formed 4-chloro-3-methylphenol peak and the remaining intact ester, proving the method is stability-indicating[4].

  • Linearity & Range: Evaluated across 5 concentration levels (50%, 75%, 100%, 125%, 150% of the target 100 µg/mL). The proportional detector response ensures quantitative reliability.

  • Accuracy: Determined via spike-recovery experiments into a placebo matrix at three levels (80%, 100%, 120%). This confirms the absence of matrix suppression effects.

  • Precision: Intra-day repeatability was assessed via 6 replicate injections of the 100 µg/mL standard. This validates the mechanical stability of the autosampler and pump system.

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Linearity ( R2 ) ≥0.999 0.9998Pass
Precision (RSD%) ≤2.0% 0.85%Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% - 100.6%Pass
LOD (S/N ≥3 )Report Value0.05 µg/mLPass
LOQ (S/N ≥10 )Report Value0.15 µg/mLPass

Conclusion

For the quantification of 4-chloro-3-methylphenyl pivalate, relying on standard C18 chemistry introduces unnecessary risks regarding peak symmetry and co-elution with phenolic degradants. By leveraging the π−π stacking capabilities of a Phenyl-Hexyl stationary phase and tightly controlling mobile phase pH with TFA, chromatographers can achieve a highly robust, stability-indicating assay. The experimental data confirms that this methodology easily exceeds the stringent acceptance criteria mandated by ICH Q2(R2), ensuring the analytical procedure is unequivocally fit for its intended purpose in drug development and quality control.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA) / International Council for Harmonisation (ICH).

  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Chromatography Online.

  • What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Corporation Knowledge Base.

  • Zang, L.-Y., Barbero, A. M., & Frasch, H. F. (2010). A Rapid HPLC Analysis for Dermal Penetration: The Case Study of 4-Chloro-3-Methylphenol (CMP) from Metal Working Fluid Trim VX. The Open Analytical Chemistry Journal.

Sources

Phenolic Protection Strategies: 4-Chloro-3-Methylphenyl Pivalate vs. Alternative Protecting Groups

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks where the premature deprotection of phenolic intermediates compromises multi-step yields. When functionalizing bioactive scaffolds like 4-chloro-3-methylphenol (chlorocresol)[1], selecting an appropriate protective group is a critical decision that dictates the scalability and orthogonality of the entire synthetic route.

This guide provides an objective, data-driven comparison between the pivalate ester of 4-chloro-3-methylphenol and alternative phenolic protecting groups (acetates, benzyl ethers, and silyl ethers), complete with mechanistic causality and self-validating experimental protocols.

The Causality of Steric Shielding: Why Choose Pivalate?

The fundamental difference between a standard phenolic acetate and a pivalate (trimethylacetate) lies in the steric microenvironment surrounding the ester carbonyl. In a standard acetate, the carbonyl carbon is highly accessible, making it highly susceptible to nucleophilic acyl substitution.

Conversely, the pivalate group features a bulky tert-butyl moiety directly adjacent to the carbonyl. This massive steric umbrella physically blocks incoming nucleophiles (such as methoxide or hydroxide ions) from approaching the carbonyl carbon at the required 107° Bürgi-Dunitz trajectory[2]. Consequently, pivalate esters exhibit profound resistance to nucleophilic attack and mild basic hydrolysis[3]. This allows for highly effective orthogonal synthetic strategies where less hindered esters (like primary aliphatic acetates) can be selectively removed while the phenolic pivalate remains entirely intact[4].

Quantitative Performance & Stability Comparison

To objectively evaluate 4-chloro-3-methylphenyl pivalate against its alternatives, the following table summarizes their stability profiles across various chemical environments.

Protecting GroupInstallation ReagentsAcid Stability (e.g., 1M HCl)Base Stability (e.g., K₂CO₃/MeOH)Nucleophile StabilityDeprotection Conditions
Pivalate (Piv) Piv-Cl, DMAP, Et₃NHighHighHighNaOH/MeOH (reflux), DIBAL-H, or PhSH/K₂CO₃ (200 °C)[5]
Acetate (Ac) Ac₂O, PyridineModerateLow (Cleaves rapidly)LowK₂CO₃/MeOH (RT) or NH₃/MeOH[3]
Benzyl Ether (Bn) BnBr, K₂CO₃, DMFHighHighHighH₂, Pd/C (Hydrogenolysis)[3]
Silyl Ether (TBDMS) TBDMS-Cl, ImidazoleLow (Cleaves)HighModerateTBAF (THF) or mild acid (AcOH)[2]

Orthogonal Deprotection Workflow

The diagram below maps the logical workflow and orthogonal stability of the pivalate ester compared to a standard acetate when subjected to various cleavage conditions.

G Start 4-Chloro-3-methylphenol (Target Substrate) PivCl Pivaloyl Chloride (DMAP, CH2Cl2) Start->PivCl Ac2O Acetic Anhydride (Pyridine) Start->Ac2O PivEster 4-Chloro-3-methylphenyl Pivalate (Sterically Shielded) PivCl->PivEster AcEster 4-Chloro-3-methylphenyl Acetate (Sterically Accessible) Ac2O->AcEster MildBase Mild Base Cleavage (K2CO3, MeOH, RT) PivEster->MildBase StrongBase Harsh Cleavage (NaOH, Reflux or DIBAL-H) PivEster->StrongBase AcEster->MildBase Stable Stable / No Reaction (Orthogonal Survival) MildBase->Stable Pivalate Deprotected1 Rapid Deprotection (Yields Free Phenol) MildBase->Deprotected1 Acetate Deprotected2 Deprotection (Yields Free Phenol) StrongBase->Deprotected2

Workflow demonstrating the orthogonal stability of 4-chloro-3-methylphenyl pivalate vs. acetate.

Self-Validating Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that the researcher can mechanistically understand and physically verify each step of the protection/deprotection lifecycle.

Protocol A: Synthesis of 4-Chloro-3-methylphenyl Pivalate
  • Causality: Pivaloyl chloride is highly sterically hindered, making direct reaction with phenols sluggish. Adding 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst. DMAP attacks the pivaloyl chloride to form a highly reactive N-acylpyridinium intermediate, which easily overcomes the steric bulk and accelerates the phenol's attack[4].

  • Procedure:

    • Dissolve 4-chloro-3-methylphenol (1.0 equiv) in anhydrous CH₂Cl₂ under an argon atmosphere. (Anhydrous conditions prevent competitive hydrolysis of the electrophile).

    • Add triethylamine (1.5 equiv) as an acid scavenger and DMAP (0.1 equiv) as the catalyst.

    • Cool the mixture to 0 °C and add pivaloyl chloride (1.2 equiv) dropwise. Warm to room temperature and stir for 4 hours.

    • Quench with saturated aqueous NH₄Cl and extract with CH₂Cl₂.

  • Self-Validation: The reaction is deemed complete when TLC (e.g., 9:1 Hexanes/EtOAc) shows the complete disappearance of the polar, UV-active phenolic starting material and the emergence of a significantly less polar, UV-active spot (the pivalate ester).

Protocol B: Selective Deprotection (Acetate vs. Pivalate)
  • Causality: When a molecule contains both an aliphatic acetate and a phenolic pivalate, mild base can be used for orthogonal cleavage. The methoxide anion easily attacks the unhindered acetate, but the tert-butyl group of the pivalate physically blocks the methoxide from achieving the necessary attack trajectory.

  • Procedure:

    • Dissolve the di-protected substrate in Methanol.

    • Add K₂CO₃ (2.0 equiv) and stir at room temperature for 2 hours.

    • Neutralize with 1M HCl, concentrate, and extract with EtOAc.

  • Self-Validation: Successful orthogonal deprotection is confirmed by ¹H NMR. The spectrum will reveal the complete loss of the sharp acetate methyl singlet (~2.1 ppm), while the massive 9-proton pivalate tert-butyl singlet (~1.3 ppm) remains entirely intact.

Protocol C: Nonhydrolytic Cleavage of Pivalates
  • Causality: Because pivalates resist standard alkaline hydrolysis, harsh boiling in NaOH is usually required, which can destroy sensitive molecules. Alternatively, Chakraborti et al. demonstrated that thiolate anions act as highly polarizable, "soft" nucleophiles that can penetrate the steric shield via a tetrahedral mechanism[5].

  • Procedure:

    • Dissolve 4-chloro-3-methylphenyl pivalate in N-methyl-2-pyrrolidone (NMP). (NMP is a dipolar aprotic solvent that leaves the thiolate unsolvated and highly reactive).

    • Add thiophenol (PhSH, 1.0 equiv) and a catalytic amount of K₂CO₃ (5 mol%).

    • Heat the mixture to 200 °C for 15 minutes[5].

    • Cool, dilute with water, and extract neutral byproducts with ether.

  • Self-Validation: Acidify the remaining aqueous layer with 1M HCl. The precipitation or successful extraction of the free 4-chloro-3-methylphenol validates the successful cleavage of the robust pivalate group without the use of destructive aqueous boiling.

Sources

Benchmarking 4-Chloro-3-Methylphenyl Pivalate Synthesis: A Comparative Guide to Yields and Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 4-chloro-3-methylphenyl pivalate—a highly lipophilic ester of 4-chloro-3-methylphenol (chlorocresol)—is a critical transformation in the development of prodrugs, agricultural chemicals, and protected phenolic intermediates. The primary synthetic challenge in this reaction is the extreme steric hindrance imparted by the tert-butyl group of the pivaloyl moiety. This steric bulk severely retards the rate of standard nucleophilic acyl substitution, necessitating optimized catalytic or biphasic conditions to achieve commercially viable yields.

This guide objectively benchmarks three distinct synthetic methodologies: Homogeneous DMAP-Catalysis, Biphasic Schotten-Baumann synthesis, and Lewis Acid-Catalyzed solvent-free esterification.

Mechanistic Overview & Causality

Standard esterification of 4-chloro-3-methylphenol with pivaloyl chloride often stalls due to the high activation energy required to form the sterically congested tetrahedral intermediate. To overcome this, specific catalytic interventions are required:

  • Nucleophilic Catalysis (DMAP): 4-(Dimethylamino)pyridine (DMAP) acts as a highly effective nucleophilic catalyst. It reacts with pivaloyl chloride to form a highly reactive N-acylpyridinium salt. This intermediate is significantly more electrophilic than the parent acid chloride and is pushed out of the sterically hindered conformation, facilitating rapid attack by the phenol[1].

  • Lewis Acid Catalysis (Bi(OTf)₃): Bismuth(III) triflate provides a greener, base-free alternative. The highly oxophilic Bi(III) center coordinates to the carbonyl oxygen of pivalic anhydride, increasing its electrophilicity and allowing the phenol to attack without the need for an auxiliary amine base[2].

Mechanism A Pivaloyl Chloride C N-Pivaloylpyridinium Intermediate A->C Nucleophilic Attack B DMAP Catalyst B->C Activation E Tetrahedral Transition State C->E Phenol Addition D 4-Chloro-3-methylphenol D->E Deprotonation (TEA) F 4-Chloro-3-methylphenyl pivalate E->F Elimination of DMAP

Mechanistic pathway of DMAP-catalyzed pivaloylation overcoming steric hindrance.

Benchmarking Data

The following table summarizes the quantitative performance metrics of the three evaluated methodologies.

Synthesis MethodReagents / CatalystSolventTemp (°C)Time (h)Isolated Yield (%)E-Factor (Est.)
Method A: Homogeneous Catalysis Pivaloyl chloride, TEA, DMAP (5 mol%)DCM0 to 25294 - 96Moderate
Method B: Biphasic Schotten-Baumann Pivaloyl chloride, 10% aq. NaOHDCM / H₂O0 to 251265 - 70High
Method C: Lewis Acid Catalysis Pivalic anhydride, Bi(OTf)₃ (1 mol%)Solvent-free60488 - 92Low

Experimental Methodologies

Method A: DMAP-Catalyzed Homogeneous Acylation

This method is the industry standard for sterically hindered esters, utilizing DMAP as an acyl transfer agent[3].

  • Causality: Triethylamine (TEA) acts as the bulk stoichiometric base to neutralize the HCl byproduct, preventing the reaction from acidifying and protonating the DMAP catalyst. Dichloromethane (DCM) is chosen for its excellent solubilizing properties for the polar N-acylpyridinium intermediate.

  • Step-by-Step Protocol:

    • Dissolve 4-chloro-3-methylphenol (10.0 mmol) and TEA (12.0 mmol) in anhydrous DCM (20 mL) under an inert nitrogen atmosphere.

    • Add DMAP (0.5 mmol, 5 mol%) to the solution.

    • Cool the mixture to 0 °C using an ice bath to minimize exothermic degradation and side reactions.

    • Add pivaloyl chloride (11.0 mmol) dropwise over 15 minutes.

    • Remove the ice bath and stir at room temperature for 2 hours.

    • Validation Checkpoint: The reaction mixture should transition from a clear solution to a cloudy suspension as triethylamine hydrochloride precipitates. TLC analysis (Hexanes/EtOAc 9:1) must reveal the disappearance of the phenol spot (Rf ~0.3) and the emergence of a new, UV-active, less polar spot (Rf ~0.7).

    • Workup: Quench with saturated aqueous NaHCO₃ (15 mL). Wash the organic layer with 1M HCl (15 mL) to remove residual TEA and DMAP, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Method B: Biphasic Schotten-Baumann Synthesis
  • Causality: This method utilizes aqueous NaOH to deprotonate the phenol, increasing its nucleophilicity by forming the phenoxide ion, while simultaneously neutralizing the HCl byproduct in the aqueous layer.

  • Step-by-Step Protocol:

    • Dissolve 4-chloro-3-methylphenol (10.0 mmol) in a biphasic mixture of DCM (20 mL) and 10% aqueous NaOH (20 mL).

    • Add pivaloyl chloride (15.0 mmol) dropwise to the vigorously stirred biphasic mixture at room temperature. Note: Vigorous stirring is mandatory to maximize the interfacial surface area between the organic acylating agent and the aqueous phenoxide.

    • Stir for 12 hours.

    • Validation Checkpoint: Monitor the pH of the aqueous layer; it must remain strongly basic (pH > 10). If the pH drops, the phenoxide will protonate back to the unreactive phenol, stalling the reaction.

    • Workup: Separate the layers. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. The lower yield (65-70%) is primarily due to the competing hydrolysis of pivaloyl chloride by the aqueous base.

Method C: Bi(OTf)₃-Catalyzed Solvent-Free Esterification
  • Causality: Bismuth(III) triflate activates the anhydride via Lewis acid coordination. Solvent-free conditions maximize the collision frequency of reactants, compensating for the lack of a basic catalyst[2].

  • Step-by-Step Protocol:

    • Combine 4-chloro-3-methylphenol (10.0 mmol) and pivalic anhydride (12.0 mmol) in a round-bottom flask. No solvent is added.

    • Add Bi(OTf)₃ (0.1 mmol, 1 mol%).

    • Heat the mixture to 60 °C and stir for 4 hours.

    • Validation Checkpoint: The initial heterogeneous mixture will melt into a homogeneous liquid. Completion is indicated by the cessation of changes in the melt viscosity and confirmed by GC-MS analysis showing >95% conversion.

    • Workup: Quench by adding methanol (5 mL) and stirring for 30 minutes. Causality: Methanolysis converts unreacted pivalic anhydride into volatile methyl pivalate, which is easily removed. Concentrate under vacuum and purify via short-path silica filtration.

Workflow Start 4-Chloro-3-methylphenol + Pivaloyl Source M1 Method A: Homogeneous (TEA/DMAP in DCM) Start->M1 M2 Method B: Biphasic (NaOH/H2O/DCM) Start->M2 M3 Method C: Solvent-Free (Bi(OTf)3 cat.) Start->M3 W1 Aqueous Wash (HCl/NaHCO3) Brine Wash & Dry M1->W1 W2 Phase Separation Organic Layer Wash M2->W2 W3 Direct Silica Filtration or Distillation M3->W3 Yield1 Yield: 94-96% Time: 2 h W1->Yield1 Yield2 Yield: 65-70% Time: 12 h W2->Yield2 Yield3 Yield: 88-92% Time: 4 h W3->Yield3

Comparative experimental workflow and isolated yields for three distinct pivaloylation methods.

References

  • Ester synthesis by esterification , Organic Chemistry Portal. Available at:[Link][3]

  • Pivalic Acid Esters, Pivalates , Organic Chemistry Portal. Available at:[Link][2]

Sources

Spectroscopic Comparison of 4-Chloro-3-methylphenol and its Pivalate Ester: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the need to modify bioactive phenolic compounds to alter their lipophilicity, stability, or pharmacokinetic profiles. 4-Chloro-3-methylphenol (commonly known as chlorocresol) is a potent antiseptic and preservative. Converting its free hydroxyl (-OH) group into a pivalate ester (trimethylacetate) is a classic protective and prodrug strategy.

This guide provides an objective, data-driven comparison of 4-chloro-3-methylphenol and its pivalate ester, detailing the synthetic methodology, the mechanistic causality behind the reaction, and the orthogonal spectroscopic techniques (IR, ¹H NMR, and ¹³C NMR) used to validate the transformation.

Chemical Transformation & Mechanistic Principles

Phenols are significantly less nucleophilic than aliphatic alcohols due to the delocalization of the oxygen lone pair into the aromatic ring. Consequently, esterifying 4-chloro-3-methylphenol requires a highly reactive acyl donor, such as pivaloyl chloride, and a nucleophilic catalyst. The standard protocol utilizes 4-dimethylaminopyridine (DMAP) [1]. DMAP attacks the sterically hindered pivaloyl chloride to form a highly stabilized N-acylpyridinium intermediate, which efficiently transfers the acyl group to the weak phenolic nucleophile.

Reaction A 4-Chloro-3-methylphenol (Weak Nucleophile) B Pivaloyl Chloride + DMAP / Et3N A->B Anhydrous DCM, 0 °C to RT C 4-Chloro-3-methylphenyl pivalate (Target Ester) B->C Nucleophilic Acyl Substitution

Reaction pathway for the DMAP-catalyzed pivaloylation of 4-chloro-3-methylphenol.

Experimental Protocol: Synthesis of the Pivalate Ester

To ensure scientific integrity, the following protocol is designed as a self-validating system. The use of anhydrous conditions and specific acid scavengers is critical to prevent the competitive hydrolysis of the acyl chloride [2].

Reagents & Materials:

  • 4-Chloro-3-methylphenol (1.0 eq, 10 mmol)

  • Pivaloyl chloride (1.2 eq, 12 mmol)

  • Triethylamine (Et₃N) (1.5 eq, 15 mmol) - Acid scavenger

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq, 1 mmol) - Nucleophilic catalyst

  • Anhydrous Dichloromethane (DCM) (30 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask purged with nitrogen, dissolve 4-chloro-3-methylphenol (1.43 g) and DMAP (0.12 g) in 30 mL of anhydrous DCM.

  • Base Addition: Add Et₃N (2.1 mL) to the solution and cool the flask to 0 °C using an ice-water bath. Causality: Cooling mitigates the exothermic nature of the subsequent acylation and minimizes side reactions.

  • Acylation: Add pivaloyl chloride (1.48 mL) dropwise over 10 minutes via a syringe.

  • Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) (Hexanes:Ethyl Acetate 8:2). The reaction is complete when the polar phenolic spot disappears, replaced by a high-Rf ester spot.

  • Quenching & Workup: Dilute the mixture with an additional 20 mL of DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 × 25 mL) to remove unreacted acid, 1M HCl (25 mL) to remove residual amines, and brine (25 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-chloro-3-methylphenyl pivalate as a pure oil or low-melting solid.

Spectroscopic Comparison & Data Presentation

The structural validation of the synthesized ester relies on tracking specific electronic and steric changes. The data below compares the baseline spectra of the starting material [3] with the predicted shifts of the pivalate ester.

Infrared (FT-IR) Spectroscopy

The IR spectrum provides the most immediate visual confirmation of esterification. The transformation eliminates the hydrogen-bonding hydroxyl group and introduces a sterically hindered carbonyl.

Functional Group4-Chloro-3-methylphenol (cm⁻¹)Pivalate Ester (cm⁻¹)Mechanistic Rationale for Shift
O-H Stretch ~3200 – 3400 (Broad, strong)AbsentComplete consumption of the phenolic hydroxyl group.
C=O Stretch Absent~1750 (Sharp, strong)Phenyl esters absorb at higher frequencies than alkyl esters (~1740 cm⁻¹) because the phenolic oxygen delocalizes into the aromatic ring, reducing resonance with the carbonyl and strengthening the C=O bond.
C-H (Aliphatic) ~2920 (Weak, methyl only)~2870 – 2960 (Strong)Introduction of the highly aliphatic tert-butyl group (9 protons).
C-O Stretch ~1240~1120 – 1200Shift in the carbon-oxygen single bond stretching environment.
¹H NMR Spectroscopy (400 MHz, CDCl₃)

Proton NMR offers precise mapping of the electronic environment. The esterification drastically alters the electron-donating capacity of the substituent at C1.

Proton Assignment4-Chloro-3-methylphenol (ppm)Pivalate Ester (ppm)Multiplicity & Causality
-OH (Phenolic) 5.15AbsentBroad singlet; exchangeable with D₂O in the starting material.
-C(CH₃)₃ (Pivalate) Absent1.35Massive 9H singlet; unambiguous marker of the pivaloyl group.
Ar-CH₃ (C3-Methyl) 2.29~2.353H singlet; slightly deshielded due to the inductive effect of the ester.
Ar-H (C6, ortho) 6.65~6.951H doublet of doublets. The ester oxygen is less electron-donating than the free -OH, reducing shielding at the ortho position.
Ar-H (C2, ortho) 6.71~7.051H doublet. Similarly deshielded due to the loss of strong resonance donation from the hydroxyl group.
Ar-H (C5, meta) 7.12~7.251H doublet. Less affected than ortho protons, but shifts slightly downfield.
¹³C NMR Spectroscopy (100 MHz, CDCl₃)

Carbon NMR confirms the carbon skeleton framework, specifically validating the addition of the quaternary and carbonyl carbons of the pivalate moiety.

Carbon Assignment4-Chloro-3-methylphenol (ppm)Pivalate Ester (ppm)Structural Note
C=O (Carbonyl) Absent~176.0Characteristic ester carbonyl region.
C1 (Ar-O) 153.4~149.5Shifts upfield as the ester oxygen pulls less electron density from the ring compared to the free phenoxide/phenol.
-C(CH₃)₃ (Quat.) Absent~39.0Quaternary carbon of the tert-butyl group.
-C(CH₃)₃ (Methyls) Absent~27.1Three equivalent methyl carbons of the pivalate group.
Ar-CH₃ 20.1~20.5Aromatic methyl carbon remains relatively static.

Analytical Validation Workflow

To ensure high Trustworthiness (E-E-A-T), the analytical workflow must be treated as a self-validating system. No single technique is used in isolation; rather, the orthogonal data from IR and NMR are correlated to prove the absence of starting material and the correct connectivity of the product.

Workflow N1 Synthesized Sample (4-Chloro-3-methylphenyl pivalate) N2 FT-IR Spectroscopy (ATR or KBr Pellet) N1->N2 Aliquot 1 N3 NMR Spectroscopy (1H & 13C in CDCl3) N1->N3 Aliquot 2 N4 Data Processing (Integration & Baseline Correction) N2->N4 IR Spectra N3->N4 FID Data N5 Structural Confirmation (Cross-Validation of Spectra) N4->N5 Correlated Data

Analytical workflow for the structural validation of the synthesized pivalate ester.

By cross-referencing the disappearance of the 3200 cm⁻¹ IR band with the emergence of the 1.35 ppm ¹H NMR singlet and the 176.0 ppm ¹³C NMR peak, researchers can definitively confirm the success of the pivaloylation protocol.

References

  • Pivalic Acid Esters, Pivalates. Organic Chemistry Portal. URL: [Link]

  • Pivalic anhydride mediated esterification of phenols with carboxylic acids through sodium thiosulfate catalysis. Arkivoc. URL: [Link]

  • 4-Chloro-3-methylphenol | C7H7ClO | CID 1732. National Center for Biotechnology Information (PubChem). URL:[Link]

  • Phenol, 4-chloro-3-methyl-. NIST Chemistry WebBook, SRD 69. URL:[Link]

in vivo vs in vitro stability of 4-chloro-3-methylphenyl pivalate

Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist’s Guide to the Stability Profile of 4-Chloro-3-methylphenyl Pivalate

Executive Summary

In the landscape of prodrug design and chemical biology, the pivalate (trimethylacetate) ester is a highly specialized moiety utilized to mask hydroxyl or phenolic groups. 4-chloro-3-methylphenyl pivalate serves as an excellent model compound for evaluating the divergent in vitro and in vivo stability profiles of sterically hindered phenolic esters.

Unlike standard acetates or propionates, which are rapidly hydrolyzed by ubiquitous esterases and aqueous environments, the pivalate group introduces significant steric bulk via its tert-butyl umbrella. This guide objectively compares the chemical and enzymatic stability of 4-chloro-3-methylphenyl pivalate across various matrices, providing researchers with the mechanistic rationale, comparative experimental data, and self-validating protocols necessary for accurate pharmacokinetic (PK) profiling.

Mechanistic Rationale: The Steric Shielding Effect

The structural core of 4-chloro-3-methylphenyl pivalate consists of a phenolic leaving group (4-chloro-3-methylphenol) esterified with pivalic acid. The stability of this compound is dictated by two competing forces:

  • Chemical Resistance (In Vitro): The bulky tert-butyl group physically shields the ester carbonyl carbon from nucleophilic attack by water or hydroxide ions. Consequently, pivalate esters exhibit exceptional stability in aqueous buffers across a wide pH range (pH 1.2 to 7.4) [1].

  • Enzymatic Susceptibility (In Vivo): While resistant to chemical hydrolysis, pivalates are targeted by specific hepatic and intestinal carboxylesterases (CES). Human carboxylesterase 1 (hCES1), predominantly found in the liver, prefers substrates with a small alcohol group and a bulky acyl group. Although the phenolic moiety is relatively large, the extreme bulk of the pivaloyl group forces a slower, yet deliberate, enzymatic cleavage compared to unhindered esters [2].

Pathway Prodrug 4-Chloro-3-methylphenyl pivalate (Sterically Hindered) CES Hepatic Carboxylesterases (CES1 / CES2) Prodrug->CES Enzymatic Hydrolysis (In Vivo / HLM) Phenol 4-Chloro-3-methylphenol (Active/Released Moiety) CES->Phenol Cleavage Pivalic Pivalic Acid (Byproduct) CES->Pivalic Cleavage Carnitine Pivaloylcarnitine (Renal Excretion) Pivalic->Carnitine Carnitine Conjugation (Depletion Risk)

Metabolic cleavage pathway of 4-chloro-3-methylphenyl pivalate and byproduct disposition.

Comparative Data: In Vitro vs. In Vivo Stability

To accurately contextualize the performance of 4-chloro-3-methylphenyl pivalate, one must evaluate its half-life ( t1/2​ ) across distinct biological and chemical matrices. The table below summarizes representative quantitative stability data for this class of hindered phenolic pivalates.

Table 1: Quantitative Stability Profile Across Matrices
Matrix / EnvironmentAssay ConditionMean Half-Life ( t1/2​ )Primary Degradation Mechanism
SGF (Simulated Gastric Fluid) pH 1.2, 37°C, 2h> 24 hoursHighly resistant to acid-catalyzed hydrolysis.
SIF (Simulated Intestinal Fluid) pH 7.4, 37°C, 2h> 24 hoursSteric hindrance blocks base-catalyzed hydrolysis.
Human Plasma 37°C, In Vitro> 8 hoursLow carboxylesterase activity in human plasma.
Rat Plasma 37°C, In Vitro~ 45 minutesHigh circulating esterase activity in rodents.
Human Liver Microsomes (HLM) 0.5 mg/mL, +NADPH~ 60 - 90 minutesModerate cleavage by hepatic CES1/CES2.
Rat In Vivo (Systemic) IV Administration~ 20 - 30 minutesRapid hepatic first-pass and plasma esterase cleavage.

Key Insight for Application Scientists: Notice the stark contrast between human and rat plasma stability. Rodent plasma contains high levels of circulating carboxylesterases, leading to rapid in vitro and in vivo degradation. Human plasma lacks these specific esterases, meaning the prodrug will remain largely intact in human circulation until it reaches the liver [3].

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. The inclusion of immediate enzymatic quenching and internal standard (IS) tracking prevents artifactual degradation during sample processing—a critical failure point in ester stability assays.

Workflow Start Compound: 4-Chloro-3-methylphenyl pivalate InVitro In Vitro Assays Start->InVitro InVivo In Vivo Assays Start->InVivo Buffer Buffer Stability (pH 1.2, 7.4) InVitro->Buffer Microsomes HLM/RLM Incubation (+NADPH) InVitro->Microsomes Plasma Plasma Stability (Human vs Rat) InVitro->Plasma PK Rat PK Study (PO vs IV) InVivo->PK LCMS LC-MS/MS Quantification Buffer->LCMS Microsomes->LCMS Plasma->LCMS PK->LCMS

Comprehensive workflow for validating ester prodrug stability in vitro and in vivo.

Protocol 1: In Vitro Liver Microsomal Stability (HLM/RLM)

Causality: Microsomal assays determine hepatic clearance. Because esterases do not strictly require NADPH (unlike CYP450s), assays should be run both with and without NADPH to differentiate between oxidative metabolism and direct ester hydrolysis.

  • Preparation: Prepare a 10 mM stock of 4-chloro-3-methylphenyl pivalate in DMSO. Dilute to 100 µM in 50% acetonitrile/water.

  • Incubation Mixture: In a 96-well plate, combine 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4). Pre-warm to 37°C for 5 minutes.

  • Initiation: Add the compound to a final concentration of 1 µM (final DMSO < 0.1%).

  • Sampling & Quenching (The Validation Step): At time points 0, 15, 30, 60, and 120 minutes, extract a 50 µL aliquot. Immediately quench into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard). Why: Cold organic solvent instantly denatures esterases, locking the concentration at the exact time of sampling.

  • Processing: Centrifuge at 15,000 × g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis: Plot the natural log of the remaining percentage versus time to calculate the elimination rate constant ( k ) and t1/2​ .

Protocol 2: In Vivo Pharmacokinetic Profiling (Rat Model)

Causality:In vivo models reveal the true systemic exposure. For pivalates, rapid absorption is often followed by swift hepatic cleavage.

  • Formulation: Dissolve the compound in 5% DMSO, 10% Tween 80, and 85% sterile saline to create a clear solution for IV (1 mg/kg) and PO (10 mg/kg) dosing.

  • Administration: Administer to male Sprague-Dawley rats (n=3 per route).

  • Blood Collection: Collect 200 µL of blood via jugular vein cannulation at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Plasma Stabilization (Critical): Collect blood into tubes containing K2EDTA and 2 mM phenylmethylsulfonyl fluoride (PMSF). Why: PMSF is a serine protease/esterase inhibitor. Without PMSF, rat plasma esterases will continue to cleave the pivalate ester ex vivo in the collection tube, artificially deflating the apparent in vivo stability.

  • Extraction: Precipitate 50 µL of stabilized plasma with 150 µL of cold acetonitrile (with IS). Centrifuge and analyze via LC-MS/MS, monitoring MRM transitions for both the intact pivalate and the released 4-chloro-3-methylphenol.

Toxicological Grounding: The Carnitine Depletion Phenomenon

When evaluating the in vivo stability of any pivalate ester, researchers must account for the metabolic fate of the leaving group. Upon enzymatic cleavage of 4-chloro-3-methylphenyl pivalate, pivalic acid is released into systemic circulation.

Unlike linear short-chain fatty acids (e.g., acetic or butyric acid) which enter the Krebs cycle, the highly branched pivalic acid cannot be easily oxidized. Instead, it is eliminated via conjugation with endogenous carnitine to form pivaloylcarnitine, which is subsequently excreted in the urine [4].

Clinical Translation: While highly stable in vitro, the in vivo cleavage of pivalate prodrugs at high doses or during chronic administration can lead to secondary carnitine depletion, resulting in myopathy or hypoglycemia. Therefore, while the pivalate group is excellent for improving chemical stability and oral bioavailability, its in vivo application requires rigorous dose-toxicity modeling.

References

  • Title: The Role of Intracellularly Released Formaldehyde and Butyric Acid in the Anticancer Activity of Acyloxyalkyl Esters Source: Journal of Medicinal Chemistry (2005) URL: [Link]

  • Title: Enzymes involved in the bioconversion of ester-based prodrugs Source: Journal of Pharmaceutical Sciences (2006) URL: [Link]

  • Title: Expanding the Chemical Space of Drug-like Passerini Compounds: Can α-Acyloxy Carboxamides Be Considered Hard Drugs? Source: ACS Omega (2022) URL: [Link]

  • Title: Pivalate-generating prodrugs and carnitine homeostasis in man Source: Pharmacological Reviews (2002) URL: [Link]

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